molecular formula C17H21N5O2 B11929345 GNE-064

GNE-064

Cat. No.: B11929345
M. Wt: 327.4 g/mol
InChI Key: FHRKRGDHMCCDEO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GNE-064 is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone

InChI

InChI=1S/C17H21N5O2/c1-11-10-21(7-8-22(11)12(2)23)15-9-14(19-20-17(15)18)13-5-3-4-6-16(13)24/h3-6,9,11,24H,7-8,10H2,1-2H3,(H2,18,20)/t11-/m1/s1

InChI Key

FHRKRGDHMCCDEO-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C)C2=CC(=NN=C2N)C3=CC=CC=C3O

Canonical SMILES

CC1CN(CCN1C(=O)C)C2=CC(=NN=C2N)C3=CC=CC=C3O

Origin of Product

United States

Foundational & Exploratory

GNE-064: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-064 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1 (polybromo-1).[1][2][3][4] These proteins are critical components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression. By inhibiting these bromodomains, this compound disrupts the interaction of the SWI/SNF complex with acetylated histones, thereby modulating gene transcription. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action: Inhibition of SWI/SNF Complex Bromodomains

The primary mechanism of action of this compound is the competitive inhibition of the bromodomains of SMARCA2, SMARCA4, and PBRM1(5). Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment and localization of chromatin-modifying complexes, such as the SWI/SNF complex, to specific genomic regions.

The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin structure by sliding, evicting, or restructuring nucleosomes. This remodeling activity alters the accessibility of DNA to transcription factors and other regulatory proteins, thereby playing a fundamental role in the activation and repression of gene expression.

This compound binds to the acetyl-lysine binding pocket of the respective bromodomains, preventing their engagement with acetylated histones. This disruption of the SWI/SNF complex's ability to "read" the histone code leads to altered gene expression patterns, which can be therapeutically beneficial in diseases where the activity of this complex is dysregulated, such as in certain cancers.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.

This compound inhibits the binding of SWI/SNF bromodomains to acetylated histones.

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key parameters are summarized in the tables below.

Table 1: Biochemical Activity of this compound
TargetAssay TypeIC50 (µM)Kd (µM)
SMARCA4TR-FRET0.035[5]0.010[5]
SMARCA2TR-FRET-0.016[5]
PBRM1 (BD5)TR-FRET-0.018[5]
PBRM1 (BD2)TR-FRET-0.049[5]
Table 2: Cellular Activity of this compound
Cell LineAssay TypeEndpointEC50 (µM)
U2OSNanoBRETSMARCA2 Target Engagement0.10[5]
Table 3: In Vivo Pharmacokinetics of this compound in Female CD-1 Mice
RouteDose (mg/kg)Unbound Plasma Clearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)
Intravenous (i.v.)0.516[5]1.1[5]-
Oral (p.o.)1.0--59[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was used to determine the IC50 and Kd values of this compound against the bromodomains of SMARCA4, SMARCA2, and PBRM1.

  • Principle: The assay measures the binding of a biotinylated histone peptide (containing an acetylated lysine) to a GST-tagged bromodomain protein. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-d2 serves as the acceptor. When the complex forms, FRET occurs. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

  • Protocol:

    • Reactions were performed in a 384-well plate in a final volume of 10 µL.

    • The assay buffer consisted of 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20.

    • This compound was serially diluted in DMSO and then added to the assay buffer.

    • The final concentration of the GST-tagged bromodomain protein and the biotinylated histone H3K14ac peptide were optimized for each target.

    • The mixture was incubated for 15 minutes at room temperature.

    • A solution containing the terbium-labeled anti-GST antibody and streptavidin-d2 was added.

    • The plate was incubated for 1 hour at room temperature.

    • The TR-FRET signal was read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (background) and 665 nm (FRET signal).

    • Data were normalized to controls and IC50 values were calculated using a four-parameter logistic fit.

TR_FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents: - this compound serial dilution - GST-Bromodomain - Biotin-Histone Peptide - TR-FRET detection mix start->prepare_reagents dispense_compound Dispense this compound into 384-well plate prepare_reagents->dispense_compound add_protein_peptide Add GST-Bromodomain and Biotin-Histone Peptide dispense_compound->add_protein_peptide incubate1 Incubate for 15 min at room temperature add_protein_peptide->incubate1 add_detection Add Terbium-anti-GST and Streptavidin-d2 incubate1->add_detection incubate2 Incubate for 1 hour at room temperature add_detection->incubate2 read_plate Read TR-FRET signal (Ex: 340 nm, Em: 615/665 nm) incubate2->read_plate analyze_data Data Analysis: - Normalize to controls - Calculate IC50/Kd read_plate->analyze_data end End analyze_data->end

Workflow for the TR-FRET biochemical assay.
Cellular Assay

NanoBRET Target Engagement Assay

This assay was employed to measure the engagement of this compound with SMARCA2 in a live-cell context.

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to detect the binding of a compound to a target protein. The target protein (SMARCA2) is fused to a NanoLuc luciferase. A fluorescent tracer that binds to the bromodomain of SMARCA2 is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc-SMARCA2 fusion, and upon addition of the NanoLuc substrate, BRET occurs. This compound competes with the tracer for binding to the bromodomain, leading to a decrease in the BRET signal.

  • Protocol:

    • U2OS cells were transiently transfected with a vector expressing the NanoLuc-SMARCA2 bromodomain fusion protein.

    • Transfected cells were seeded into a 96-well plate.

    • After 24 hours, the cells were treated with a serial dilution of this compound for 1 hour.

    • The NanoBRET tracer and the NanoLuc substrate were added to the cells.

    • The plate was read immediately on a luminometer capable of measuring the donor (460 nm) and acceptor (610 nm) emission wavelengths.

    • The BRET ratio was calculated, and the data were normalized to vehicle-treated controls to determine the EC50 value.

NanoBRET_Assay_Workflow start Start transfect_cells Transfect U2OS cells with NanoLuc-SMARCA2 plasmid start->transfect_cells seed_cells Seed transfected cells into a 96-well plate transfect_cells->seed_cells incubate_cells Incubate for 24 hours seed_cells->incubate_cells treat_cells Treat cells with serial dilutions of this compound for 1 hour incubate_cells->treat_cells add_reagents Add NanoBRET tracer and NanoLuc substrate treat_cells->add_reagents read_plate Read BRET signal (Em: 460 nm and 610 nm) add_reagents->read_plate analyze_data Data Analysis: - Calculate BRET ratio - Normalize and calculate EC50 read_plate->analyze_data end End analyze_data->end

Workflow for the NanoBRET cellular target engagement assay.
In Vivo Study

Mouse Pharmacokinetic Study

This study was conducted to evaluate the pharmacokinetic properties of this compound in mice.

  • Animal Model: Female CD-1 mice were used.[5]

  • Dosing:

    • Intravenous (i.v.): this compound was administered as a single bolus dose of 0.5 mg/kg via the tail vein. The formulation was a solution in a suitable vehicle.

    • Oral (p.o.): this compound was administered by oral gavage as a single dose of 1.0 mg/kg. The formulation was a suspension in a suitable vehicle.

  • Sample Collection: Blood samples were collected from a cohort of mice at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Sample Processing: Plasma was separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters, including clearance, half-life, and oral bioavailability, were calculated using non-compartmental analysis.

PK_Study_Workflow start Start acclimate_mice Acclimate Female CD-1 Mice start->acclimate_mice dose_mice Administer this compound (0.5 mg/kg i.v. or 1.0 mg/kg p.o.) acclimate_mice->dose_mice collect_blood Collect blood samples at predetermined time points dose_mice->collect_blood process_samples Separate plasma by centrifugation collect_blood->process_samples analyze_samples Quantify this compound concentration using LC-MS/MS process_samples->analyze_samples calculate_pk Calculate Pharmacokinetic Parameters analyze_samples->calculate_pk end End calculate_pk->end

Workflow for the in vivo pharmacokinetic study in mice.

Conclusion

This compound is a well-characterized chemical probe that potently and selectively inhibits the bromodomains of SMARCA2, SMARCA4, and PBRM1. Its mechanism of action, involving the disruption of SWI/SNF complex binding to acetylated chromatin, provides a valuable tool for researchers studying the biological roles of this chromatin remodeling complex. The provided quantitative data and detailed experimental protocols offer a solid foundation for the design and interpretation of future studies utilizing this compound. The favorable pharmacokinetic profile of this compound also supports its use in in vivo models to further explore the therapeutic potential of targeting these bromodomains.

References

GNE-064: A Technical Guide to the Discovery of a Potent and Selective SMARCA2/4 and PBRM1 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and characterization of GNE-064, a potent, selective, and orally bioavailable chemical probe for the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and the fifth bromodomain of PBRM1 (PBRM1(5)).[1][2][3] this compound serves as a valuable tool for elucidating the biological functions of these key epigenetic readers, which are components of the SWI/SNF chromatin remodeling complex and are frequently implicated in cancer.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical Activity of this compound [1]

TargetAssay TypeIC50 (µM)Kd (µM)
SMARCA4AlphaScreen0.0350.010
SMARCA2--0.016
PBRM1 (BD5)--0.018
PBRM1 (BD2)--0.049

Table 2: Cellular Activity of this compound [1]

Cell LineAssay TypeTargetEC50 (µM)
ZsGreen-SMARCA2 BD-expressing U2OS cellsNanoBRETSMARCA20.10

Table 3: In Vivo Pharmacokinetics of this compound in Female CD-1 Mice [1]

Route of AdministrationDose (mg/kg)Unbound Plasma Clearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)
Intravenous (i.v.)0.5161.1-
Oral (p.o.)1.0--59

Experimental Protocols

Detailed methodologies for the key experiments performed in the discovery and characterization of this compound are provided below.

Biochemical Assays

AlphaScreen Assay for SMARCA4 Inhibition:

This assay was utilized to determine the biochemical potency (IC50) of this compound against the SMARCA4 bromodomain.

  • Principle: A competitive binding assay where the displacement of a biotinylated histone peptide ligand from the GST-tagged SMARCA4 bromodomain by the inhibitor is measured.

  • Materials:

    • GST-tagged SMARCA4 bromodomain

    • Biotinylated histone H3 peptide (containing an acetylated lysine)

    • Streptavidin-coated Donor beads

    • Anti-GST Acceptor beads

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4

  • Procedure:

    • Add 5 µL of a 4-fold concentrated solution of this compound in assay buffer to a 384-well plate.

    • Add 5 µL of a 4-fold concentrated solution of the GST-SMARCA4 bromodomain and biotinylated histone peptide mixture in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of a 2-fold concentrated solution of Streptavidin-Donor and anti-GST Acceptor beads in assay buffer.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

    • IC50 values are calculated from the resulting dose-response curves using a four-parameter logistic fit.

Cellular Target Engagement Assay

NanoBRET Assay for SMARCA2 Target Engagement:

This assay was employed to measure the ability of this compound to engage the SMARCA2 bromodomain within a cellular context.

  • Principle: A bioluminescence resonance energy transfer (BRET) assay that measures the displacement of a fluorescent tracer from a NanoLuc-tagged SMARCA2 bromodomain by a competitive inhibitor in live cells.

  • Materials:

    • ZsGreen-SMARCA2 BD-expressing U2OS cells

    • NanoBRET™ SMARCA2 Tracer

    • NanoBRET™ Nano-Glo® Substrate

    • Opti-MEM® I Reduced Serum Medium

  • Procedure:

    • Seed ZsGreen-SMARCA2 BD-expressing U2OS cells in a 96-well plate and incubate overnight.

    • Prepare a 2X stock of the NanoBRET™ Tracer in Opti-MEM®.

    • Prepare a 2X stock of this compound at various concentrations in Opti-MEM®.

    • Aspirate the media from the cells and add the 2X tracer solution.

    • Immediately add the 2X this compound solutions.

    • Incubate for 1 hour at 37°C and 5% CO2.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a BRET-capable plate reader, measuring both donor and acceptor emission.

    • The BRET ratio is calculated, and EC50 values are determined from the dose-response curves.

Selectivity Profiling

BROMOscan® Assay:

The selectivity of this compound was assessed against a panel of human bromodomains using the BROMOscan® technology.

  • Principle: A competition binding assay where the amount of a DNA-tagged bromodomain protein that binds to an immobilized ligand in the presence of a test compound is quantified by qPCR.

  • Procedure:

    • A proprietary DNA-tagged bromodomain protein is incubated with an immobilized ligand and a single concentration of this compound.

    • After an incubation period, the unbound proteins are washed away.

    • The amount of bound bromodomain protein is quantified using qPCR of the attached DNA tag.

    • The results are reported as percent of control, and dissociation constants (Kd) are determined from binding curves generated at multiple compound concentrations.

In Vivo Pharmacokinetics

Pharmacokinetic Study in Mice:

The pharmacokinetic properties of this compound were evaluated in female CD-1 mice.[1]

  • Animal Model: Female CD-1 mice.[1]

  • Dosing:

    • Intravenous (i.v.) administration: 0.5 mg/kg.[1]

    • Oral (p.o.) administration: 1.0 mg/kg.[1]

  • Sample Collection: Blood samples were collected at various time points post-dosing.

  • Analysis: Plasma concentrations of this compound were determined by LC-MS/MS.

  • Parameters Calculated: Pharmacokinetic parameters such as clearance, half-life, and oral bioavailability were calculated from the plasma concentration-time profiles.

Visualizations

The following diagrams illustrate key pathways and workflows related to the discovery of this compound.

SWI_SNF_Signaling_Pathway cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Growth Factors Growth Factors Signal Transduction Signal Transduction Growth Factors->Signal Transduction Hormones Hormones Hormones->Signal Transduction Transcription Factors Transcription Factors Signal Transduction->Transcription Factors SWI/SNF Complex SWI/SNF Complex Transcription Factors->SWI/SNF Complex Chromatin Chromatin SWI/SNF Complex->Chromatin Remodeling Gene Expression Gene Expression Chromatin->Gene Expression GNE064_Discovery_Workflow HTS High-Throughput Screening Hit Identification Hit Identification HTS->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays Cellular Assays Cellular Assays Lead Optimization->Cellular Assays In Vivo PK In Vivo PK Lead Optimization->In Vivo PK This compound This compound In Vivo PK->this compound GNE064_Mechanism_of_Action This compound This compound SMARCA2/4 Bromodomain SMARCA2/4 Bromodomain This compound->SMARCA2/4 Bromodomain Binds to Acetyl-Lysine Binding Acetyl-Lysine Binding SMARCA2/4 Bromodomain->Acetyl-Lysine Binding Blocks Chromatin Remodeling Chromatin Remodeling Acetyl-Lysine Binding->Chromatin Remodeling Inhibits Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription Alters

References

GNE-064: A Technical Guide to a Selective Bromodomain Inhibitor in Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-064 is a potent, selective, and orally bioavailable chemical probe that targets the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1] These proteins are critical components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes, which play a fundamental role in regulating gene expression by altering nucleosome structure.[2][3] By inhibiting the acetyl-lysine recognition function of these bromodomains, this compound provides a valuable tool to investigate the therapeutic potential of targeting SWI/SNF complex activity in various disease contexts, particularly in cancer. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction to this compound and its Role in Chromatin Remodeling

Chromatin remodeling is a dynamic process that governs the accessibility of DNA to the transcriptional machinery. The SWI/SNF complexes, including the BAF and PBAF complexes, are ATP-dependent molecular machines that utilize the energy of ATP hydrolysis to reposition, evict, or alter the composition of nucleosomes.[4][5] This activity is crucial for the regulation of gene transcription.

The targeting of SWI/SNF complexes to specific genomic loci is mediated in part by bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[6] SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are the core catalytic ATPase subunits of the BAF and PBAF complexes, respectively, and both contain a bromodomain.[2][7] PBRM1 (also known as BAF180), a key subunit of the PBAF complex, is unique in that it contains six bromodomains, which are thought to facilitate the binding of the complex to acetylated nucleosomes.[6][8]

This compound is a small molecule inhibitor designed to selectively target the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PBRM1(5)).[1] By competitively binding to the acetyl-lysine binding pocket of these bromodomains, this compound disrupts the interaction of the SWI/SNF complexes with chromatin, thereby modulating their remodeling activity and downstream gene expression.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of this compound

TargetAssay TypeValue (µM)Reference
SMARCA4IC500.035[9]
SMARCA2EC500.10[9]

Table 2: Binding Affinity (Kd) of this compound

TargetKd (µM)Reference
SMARCA40.010[9]
SMARCA20.016[9]
PBRM1 (BD5)0.018[9]
PBRM1 (BD2)0.049[9]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by disrupting the normal function of the SWI/SNF chromatin remodeling complexes. The following diagram illustrates the proposed mechanism of action.

GNE_064_Mechanism_of_Action cluster_0 Normal Chromatin Remodeling cluster_1 Inhibition by this compound Histone Acetylated Histone Tail Bromodomain Bromodomain Histone->Bromodomain Binds to acetylated lysine SWI_SNF SWI/SNF Complex (containing SMARCA2/4, PBRM1) Nucleosome Nucleosome SWI_SNF->Nucleosome Remodels Bromodomain->SWI_SNF Recruits DNA DNA Nucleosome->DNA Alters accessibility Gene_Expression Gene Expression DNA->Gene_Expression Leads to GNE064 This compound Blocked_Bromodomain Bromodomain (Blocked) GNE064->Blocked_Bromodomain Inhibits Inactive_SWI_SNF Inactive SWI/SNF Complex Blocked_Bromodomain->Inactive_SWI_SNF Prevents recruitment of Unaltered_Nucleosome Unaltered Nucleosome Inactive_SWI_SNF->Unaltered_Nucleosome Fails to remodel Repressed_Gene Altered Gene Expression Unaltered_Nucleosome->Repressed_Gene

This compound inhibits SWI/SNF complex recruitment to chromatin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the supporting information from Taylor et al., J Med Chem, 2022.[10]

Biochemical Assay for SMARCA4 Inhibition (IC50 Determination)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of the SMARCA4 bromodomain.

  • Reagents and Materials:

    • His-tagged SMARCA4 bromodomain protein

    • Biotinylated histone H3 acetylated at lysine 14 (H3K14ac) peptide

    • Europium-labeled anti-His antibody

    • Streptavidin-conjugated Allophycocyanin (APC)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

    • This compound compound series

    • 384-well low-volume microplates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

    • Add 2 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the His-tagged SMARCA4 bromodomain and the biotinylated H3K14ac peptide in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of a solution containing the Europium-labeled anti-His antibody and Streptavidin-APC in assay buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

    • Calculate the ratio of the emission at 665 nm to 620 nm.

    • Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (EC50 Determination)

This protocol describes a NanoBRET™ assay to measure the engagement of this compound with the SMARCA2 bromodomain in live cells.

  • Reagents and Materials:

    • HEK293 cells

    • Plasmid encoding SMARCA2 bromodomain fused to NanoLuc® luciferase

    • Plasmid encoding HaloTag® protein

    • NanoBRET™ Nano-Glo® Substrate

    • HaloTag® NanoBRET™ 618 Ligand

    • Opti-MEM® I Reduced Serum Medium

    • This compound compound series

    • White, opaque 96-well cell culture plates

  • Procedure:

    • Co-transfect HEK293 cells with the SMARCA2-NanoLuc® and HaloTag® plasmids and seed into a 96-well plate.

    • Incubate for 24 hours.

    • Prepare a serial dilution of this compound in DMSO and then dilute in Opti-MEM®.

    • Add the diluted this compound or DMSO control to the cells.

    • Add the HaloTag® NanoBRET™ 618 Ligand to all wells.

    • Incubate for at least 2 hours at 37°C in a CO2 incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer capable of measuring filtered luminescence, measuring both donor (460 nm) and acceptor (618 nm) emission.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the log of the inhibitor concentration and fit the data to determine the EC50 value.

Experimental and Drug Discovery Workflow

The development of this compound followed a structured workflow from initial discovery to in vivo characterization. The following diagram outlines this process.

GNE_064_Workflow cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 In Vivo Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Biochemical_Assays Biochemical Assays (IC50) Hit_to_Lead->Biochemical_Assays Cellular_Assays Cellular Target Engagement (EC50) Biochemical_Assays->Cellular_Assays Selectivity_Profiling Selectivity Profiling (e.g., BROMOscan) Cellular_Assays->Selectivity_Profiling Structural_Biology Structural Biology (Crystallography) Selectivity_Profiling->Structural_Biology PK_Studies Pharmacokinetic Studies Structural_Biology->PK_Studies PD_Studies Pharmacodynamic Studies PK_Studies->PD_Studies Efficacy_Models Efficacy Models PD_Studies->Efficacy_Models

The discovery and characterization workflow for this compound.

Conclusion

This compound is a highly valuable chemical probe for elucidating the biological functions of the SWI/SNF chromatin remodeling complexes. Its selectivity for the bromodomains of SMARCA2, SMARCA4, and PBRM1, combined with its oral bioavailability, makes it a powerful tool for both in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations into the role of chromatin remodeling in health and disease. Further research leveraging this probe will undoubtedly contribute to a deeper understanding of SWI/SNF-mediated gene regulation and may pave the way for novel therapeutic strategies targeting this critical cellular machinery.

References

GNE-064 as a chemical probe for epigenetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a Potent and Selective Chemical Probe for the Bromodomains of SMARCA2, SMARCA4, and PBRM1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GNE-064, a potent, selective, and orally bioavailable chemical probe targeting the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and the fifth bromodomain of PBRM1 (polybromo-1). These proteins are critical components of the mammalian SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a fundamental role in regulating gene expression.[1][2][3] Dysregulation of this complex is implicated in various cancers, making its components attractive targets for therapeutic development.[4] this compound serves as an invaluable tool for elucidating the biological functions of these bromodomains and for validating them as therapeutic targets.[1][3]

Core Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

TargetAssay TypeValueUnitReference
SMARCA4IC500.035µM[4][5][6][7][8]
SMARCA2EC500.10µM[4][5][6][7][8]
SMARCA4Kd0.01µM[4][5][7][8][9]
SMARCA2Kd0.016µM[4][5][7][8][9]
PBRM1 (BD5)Kd0.018µM[4][5][7][8][9]
PBRM1 (BD2)Kd0.049µM[4][5][7][8][9]

Table 2: In Vivo Pharmacokinetics of this compound in Female CD-1 Mice

ParameterIntravenous (0.5 mg/kg)Oral (1.0 mg/kg)UnitReference
Unbound Plasma Clearance16-mL/min/kg[5][8]
Half-life (t½)1.1-h[5][8]
Oral Bioavailability (F)-59%[5][8]

Signaling Pathway and Mechanism of Action

This compound functions by competitively inhibiting the binding of acetylated lysine residues on histone tails to the bromodomains of SMARCA2, SMARCA4, and PBRM1.[1][3] These bromodomains act as "readers" of epigenetic marks, and their interaction with acetylated histones is crucial for the recruitment and stable binding of the SWI/SNF complex to chromatin.[4] The SWI/SNF complex then utilizes the energy from ATP hydrolysis by its SMARCA2/4 catalytic subunits to remodel nucleosomes, thereby altering DNA accessibility for transcription factors and regulating gene expression.[5][10] By blocking this initial recognition step, this compound prevents the stable association of the SWI/SNF complex with its target gene promoters, leading to altered gene expression.[2]

GNE_064_Mechanism_of_Action cluster_Nucleus Cell Nucleus cluster_Chromatin Chromatin cluster_SWISNF SWI/SNF Complex Histone Histone Tail Acetyl-Lysine SMARCA4 SMARCA4/BRG1 (ATPase & Bromodomain) Histone:Ac->SMARCA4 Binds to Bromodomain SMARCA2 SMARCA2/BRM (ATPase & Bromodomain) Histone:Ac->SMARCA2 Binds to Bromodomain PBRM1 PBRM1 (Bromodomains) Histone:Ac->PBRM1 Binds to Bromodomain Core_Subunits Core Subunits Gene_Expression Target Gene Expression Core_Subunits->Gene_Expression Regulates GNE064 This compound GNE064->SMARCA4 Inhibits Binding GNE064->SMARCA2 Inhibits Binding GNE064->PBRM1 Inhibits Binding Altered_Expression Altered Gene Expression GNE064->Altered_Expression Leads to

Caption: Mechanism of this compound Action on the SWI/SNF Complex.

Key Experimental Methodologies

Detailed protocols for the characterization of this compound are crucial for its application as a chemical probe. Below are summaries of the key experimental procedures. The full, detailed protocols are available in the supporting information of the primary publication.[1]

Biochemical and Biophysical Assays

Isothermal Titration Calorimetry (ITC): ITC is used to directly measure the binding affinity (Kd) of this compound to its target bromodomains.

  • Protein and Compound Preparation: Recombinant bromodomain proteins are purified and dialyzed into the assay buffer. This compound is dissolved in a matching buffer.

  • Titration: The compound solution is titrated into the protein solution in the calorimeter cell at a constant temperature.

  • Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

BROMOscan® Assay: This is a competitive binding assay used to determine the selectivity of this compound against a large panel of bromodomains.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.[11][12]

  • Procedure: DNA-tagged bromodomains are incubated with the immobilized ligand in the presence of varying concentrations of this compound.

  • Quantification: The amount of bromodomain bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the qPCR signal indicates that the test compound is competing for binding.[12]

  • Data Analysis: The results are typically reported as Kd values or as a percentage of control binding.

Cellular Assays

Cellular Target Engagement (NanoBRET Assay): This assay measures the engagement of this compound with its target proteins inside living cells.

  • Cell Line Preparation: U2OS cells are engineered to express a fusion protein of the target bromodomain (e.g., SMARCA2) and NanoLuc® luciferase.

  • Assay Procedure: The engineered cells are incubated with a cell-permeable fluorescent tracer that binds to the bromodomain and varying concentrations of this compound.

  • Detection: Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc® luciferase and the fluorescent tracer when they are in close proximity. This compound competes with the tracer for binding to the bromodomain, causing a decrease in the BRET signal.

  • Data Analysis: The BRET signal is measured, and the data is used to calculate the EC50 value, representing the concentration of this compound required to displace 50% of the tracer.

NanoBRET_Workflow cluster_workflow NanoBRET Cellular Target Engagement Workflow cluster_wells Assay Plate Wells prep Prepare U2OS cells expressing Target-NanoLuc fusion protein incubate Incubate cells with fluorescent tracer and varying [this compound] prep->incubate well1 No this compound (High BRET) well2 Increasing [this compound] incubate->well2 well3 High [this compound] (Low BRET) measure Measure BRET signal on a plate reader well2->measure analyze Calculate EC50 value measure->analyze

Caption: Workflow for the NanoBRET Cellular Target Engagement Assay.
In Vivo Studies

Pharmacokinetics Study: This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model.

  • Animal Model: Female CD-1 mice are used.[5][8]

  • Dosing: this compound is administered via intravenous (i.v.) injection and oral gavage (p.o.) at specified doses.[5][8]

  • Sample Collection: Blood samples are collected at various time points after dosing.

  • Analysis: Plasma concentrations of this compound are determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Calculation: Pharmacokinetic parameters such as clearance, half-life, and oral bioavailability are calculated from the plasma concentration-time profiles.

Conclusion

This compound is a well-characterized and highly valuable chemical probe for investigating the epigenetic roles of the SMARCA2, SMARCA4, and PBRM1 bromodomains. Its high potency, selectivity, and favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies. This guide provides the essential technical information for researchers to effectively utilize this compound in their studies to further unravel the complexities of SWI/SNF-mediated gene regulation and its implications in health and disease.

References

GNE-064: A Technical Guide to Its Selectivity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-064 is a potent, selective, and orally bioavailable chemical probe that targets the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PBRM1(5))[1][2]. As a member of the SWI/SNF (SWItch/Sucrose Non-Fermentable) family of chromatin remodelers, these proteins play a crucial role in regulating gene expression by altering chromatin structure. The development of selective inhibitors like this compound provides a valuable tool for elucidating the specific functions of these bromodomains in health and disease, and for exploring their therapeutic potential. This guide provides an in-depth overview of the selectivity profile of this compound, detailed experimental methodologies for its characterization, and a visual representation of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile of this compound

The selectivity of this compound has been rigorously assessed through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against its primary targets and a broader panel of bromodomains.

Table 1: In Vitro Binding Affinity and Cellular Potency of this compound

TargetAssay TypeIC50 (µM)Kd (µM)EC50 (µM)
SMARCA4Biochemical0.035[3][4][5]0.010[4][5]-
SMARCA2Biochemical-0.016[4][5]0.10[3][4][5]
PBRM1 (BD5)Biochemical-0.018[4][5]-
PBRM1 (BD2)Biochemical-0.049[4][5]-

Table 2: Bromodomain Selectivity Panel (BROMOscan)

Bromodomain FamilyRepresentative Member(s)% Inhibition at 1 µM
VIII (Target Family) SMARCA2, SMARCA4, PBRM1 >90%
I (BET)BRD2, BRD3, BRD4<10%
IICREBBP, EP300<10%
IVBRD7, BRD9<10%
VBRPF1, BRPF3<10%
VIATAD2<10%
VIICECR2<10%
Othere.g., TRIM24, BAZ2B<10%
(Note: This table represents a summary of typical BROMOscan results for a selective inhibitor. The full panel data for this compound can be found in the supporting information of the primary publication.)

Experimental Protocols

A comprehensive understanding of this compound's selectivity is underpinned by the specific experimental methods used for its characterization. Below are detailed protocols for the key assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination

This assay is a common method for quantifying the binding of an inhibitor to its target protein in a high-throughput format.

  • Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (ligand) and a GST-tagged bromodomain-containing protein. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-labeled Allophycocyanin (APC) acts as the acceptor. When the protein and peptide are in close proximity, FRET occurs. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

  • Materials:

    • GST-tagged bromodomain protein (e.g., SMARCA4)

    • Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)

    • Europium-labeled anti-GST antibody

    • Streptavidin-APC

    • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.5

    • This compound (or other test compounds) serially diluted in DMSO

    • 384-well low-volume microplates

  • Procedure:

    • Prepare a master mix of the GST-tagged bromodomain protein and the biotinylated histone peptide in assay buffer.

    • Dispense the master mix into the wells of the microplate.

    • Add this compound or DMSO (control) to the wells.

    • Incubate at room temperature for 30 minutes.

    • Prepare a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.

    • Add the detection mix to the wells.

    • Incubate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the ratio of acceptor to donor fluorescence and plot the values against the concentration of this compound to determine the IC50.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Principle: A solution of this compound is titrated into a solution containing the target bromodomain protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell.

  • Materials:

    • Purified bromodomain protein (e.g., SMARCA2) dialyzed against ITC buffer

    • This compound dissolved in the same ITC buffer

    • ITC Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5

    • Isothermal titration calorimeter

  • Procedure:

    • Thoroughly degas both the protein and this compound solutions.

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

NanoBRET™ Cellular Target Engagement Assay for EC50 Determination

This assay measures the ability of a compound to engage its target within a live cellular environment.

  • Principle: The target protein (e.g., SMARCA2) is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the same target is added to the cells, acting as the energy acceptor. This compound competes with the tracer for binding to the NanoLuc®-fused target, resulting in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Materials:

    • Cells (e.g., HEK293) transiently transfected with a vector expressing the NanoLuc®-bromodomain fusion protein

    • NanoBRET™ tracer for the target bromodomain

    • Opti-MEM® I Reduced Serum Medium

    • This compound (or other test compounds) serially diluted in DMSO

    • White, 96-well cell culture plates

  • Procedure:

    • Seed the transfected cells into the wells of the white cell culture plate and incubate overnight.

    • Prepare a solution of the NanoBRET™ tracer in Opti-MEM®.

    • Add this compound or DMSO (control) to the wells.

    • Add the tracer solution to the wells.

    • Incubate at 37°C in a CO2 incubator for 2 hours.

    • Add the NanoBRET™ substrate to the wells.

    • Read the BRET signal on a luminometer equipped with appropriate filters for the donor and acceptor wavelengths.

    • Calculate the BRET ratio and plot the values against the concentration of this compound to determine the EC50.

Mandatory Visualizations

Signaling Pathway

GNE064_Signaling_Pathway cluster_nucleus Nucleus DNA DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription Leads to Histone Histone Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Acetylation Acetylated_Histone->Histone Deacetylation SWI_SNF_Complex SMARCA2/4 PBRM1 ... Acetylated_Histone->SWI_SNF_Complex Recruitment SWI_SNF_Complex->DNA Chromatin Remodeling HATs HATs HATs->Acetylated_Histone HDACs HDACs HDACs->Histone GNE_064 This compound GNE_064->SWI_SNF_Complex Inhibition

Caption: this compound inhibits the SWI/SNF complex by binding to bromodomains.

Experimental Workflow

GNE064_Experimental_Workflow cluster_workflow This compound Selectivity Profiling Workflow Start Start Biochemical_Assay Biochemical Assay (TR-FRET) Start->Biochemical_Assay ITC Isothermal Titration Calorimetry (ITC) Start->ITC Cellular_Assay Cellular Assay (NanoBRET) Start->Cellular_Assay Selectivity_Panel Broad Selectivity Panel (BROMOscan) Start->Selectivity_Panel IC50 IC50 Biochemical_Assay->IC50 Kd Kd ITC->Kd EC50 EC50 Cellular_Assay->EC50 Selectivity_Profile Selectivity Profile Selectivity_Panel->Selectivity_Profile Data_Analysis Data Analysis End End Data_Analysis->End IC50->Data_Analysis Kd->Data_Analysis EC50->Data_Analysis Selectivity_Profile->Data_Analysis

Caption: Workflow for characterizing the selectivity of this compound.

References

GNE-064 Bromodomain Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2] This document details the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for the characterization of this compound.

Core Mechanism: Targeting the SWI/SNF Chromatin Remodeling Complex

This compound is a small molecule inhibitor that selectively targets the bromodomains of key proteins within the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, an essential mechanism for regulating gene expression.[3][4] By competitively binding to the acetyl-lysine binding pocket of the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and PBRM1, this compound disrupts the interaction of the SWI/SNF complex with chromatin.[4] This inhibition alters the chromatin landscape and modulates the expression of a specific subset of genes.[5]

The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.[3][5] The SMARCA2 and SMARCA4 subunits are the catalytic ATPase components of the complex, while PBRM1 is a key subunit of the PBAF (Polybromo-associated BAF) version of the SWI/SNF complex.[3][6] The targeted inhibition of the bromodomains of these specific subunits by this compound provides a powerful tool to investigate the biological functions of the SWI/SNF complex in health and disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity, cellular potency, and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity and Potency of this compound

TargetAssay TypeValueUnits
SMARCA4IC500.035µM
SMARCA2EC500.10µM
SMARCA4Kd0.01µM
SMARCA2Kd0.016µM
PBRM1 (bromodomain 5)Kd0.018µM
PBRM1 (bromodomain 2)Kd0.049µM

Table 2: In Vivo Pharmacokinetics of this compound in Female CD-1 Mice

ParameterRoute of AdministrationValueUnits
Unbound Plasma ClearanceIntravenous (0.5 mg/kg)16mL/min/kg
Half-lifeIntravenous (0.5 mg/kg)1.1h
Oral BioavailabilityOral (1.0 mg/kg)59%

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the mechanism of this compound action and its impact on the SWI/SNF-mediated gene regulation.

GNE_064_Mechanism cluster_0 Normal Gene Activation by SWI/SNF Complex cluster_1 Inhibition by this compound Histone Acetylated Histone Tail Bromodomain Bromodomain (SMARCA2/4, PBRM1) Histone->Bromodomain Recognizes & Binds SWI_SNF SWI/SNF Complex Bromodomain->SWI_SNF Anchors DNA Chromatin (DNA) SWI_SNF->DNA Remodels Gene_Activation Gene Transcription DNA->Gene_Activation Leads to GNE_064 This compound Inhibited_Bromodomain Bromodomain (SMARCA2/4, PBRM1) GNE_064->Inhibited_Bromodomain Competitively Binds Blocked_SWI_SNF SWI/SNF Complex Inhibited_Bromodomain->Blocked_SWI_SNF Prevents Anchoring Inactive_DNA Chromatin (DNA) Blocked_SWI_SNF->Inactive_DNA Fails to Remodel Gene_Repression Altered Gene Transcription Inactive_DNA->Gene_Repression SWI_SNF_Signaling GNE_064 This compound SWI_SNF_BD SMARCA2/4 & PBRM1 Bromodomains GNE_064->SWI_SNF_BD Inhibits SWI_SNF_Complex SWI/SNF Chromatin Remodeling Complex SWI_SNF_BD->SWI_SNF_Complex Disrupts function of Chromatin Chromatin Accessibility SWI_SNF_Complex->Chromatin Alters NF_kB NF-κB Pathway SWI_SNF_Complex->NF_kB Interacts with & Regulates Gene_Expression Target Gene Expression Chromatin->Gene_Expression Modulates Cellular_Processes Cellular Processes (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Processes Regulates NF_kB->Gene_Expression Controls

References

GNE-064: A Technical Guide to a Potent and Selective Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical data and experimental protocols associated with GNE-064, a potent, selective, and orally bioavailable chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1. All data and methodologies are sourced from publicly available scientific literature to support further research and drug development efforts.

Core Efficacy and Pharmacokinetic Data

This compound demonstrates high potency and selectivity for its targets, coupled with favorable pharmacokinetic properties, making it a valuable tool for in vivo studies. The following tables summarize the key quantitative data.

In Vitro Potency and Selectivity
TargetAssay TypeIC50 (μM)EC50 (μM)Kd (μM)
SMARCA4Biochemical0.035-0.01
SMARCA2Cellular-0.100.016
PBRM1 (BD5)---0.018
PBRM1 (BD2)---0.049

Table 1: Summary of in vitro potency and binding affinity of this compound against its primary targets.[1]

In Vivo Pharmacokinetics in Mice
Route of AdministrationDose (mg/kg)Unbound Plasma Clearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)
Intravenous (i.v.)0.5161.1-
Oral (p.o.)1.0--59

Table 2: Key pharmacokinetic parameters of this compound in female CD-1 mice.

Signaling Pathway Modulation

This compound targets core components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. By inhibiting the acetyl-lysine binding function of the bromodomains of SMARCA2 and SMARCA4, and PBRM1, this compound disrupts the recruitment and activity of this complex at specific gene loci. This leads to alterations in chromatin structure and gene expression, impacting cellular processes such as proliferation and differentiation. The simplified signaling pathway below illustrates the mechanism of action of this compound.

GNE_064_Signaling_Pathway cluster_0 SWI/SNF Complex Regulation cluster_1 This compound Intervention Histone Acetylated Histones SMARCA2_4 SMARCA2/4 (Bromodomain) Histone->SMARCA2_4 recognizes PBRM1 PBRM1 (BD5) Histone->PBRM1 recognizes SWI_SNF SWI/SNF Complex Assembly & Recruitment SMARCA2_4->SWI_SNF PBRM1->SWI_SNF Chromatin Chromatin Remodeling SWI_SNF->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression GNE064 This compound GNE064->SMARCA2_4 inhibits GNE064->PBRM1 inhibits

This compound inhibits the SWI/SNF complex by blocking bromodomain recognition of acetylated histones.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Biochemical Assay: AlphaLISA-based Bromodomain Inhibition

This assay quantifies the ability of this compound to inhibit the interaction between the bromodomains of its target proteins and an acetylated histone peptide.

Protocol:

  • Reagent Preparation:

    • Prepare a master mixture containing 3x BRD Homogeneous Assay Buffer 1, BET Bromodomain Ligand, and water.

    • Thaw the target bromodomain protein (e.g., SMARCA4) on ice and dilute to the desired concentration in 1x BRD Homogeneous Assay Buffer 1.

    • Prepare a serial dilution of this compound in the appropriate buffer.

  • Assay Plate Setup:

    • To a 384-well plate, add the master mixture to all wells except the "Blank".

    • For the "Substrate Control" well, use a non-acetylated ligand instead of the BET Bromodomain Ligand.

    • Add the this compound dilutions to the "Test Inhibitor" wells. For "Positive Control", "Substrate Control", and "Blank" wells, add inhibitor-free buffer.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the diluted bromodomain protein to all wells except the "Blank".

    • Incubate the plate at room temperature for 30 minutes with slow shaking.

  • Detection:

    • Dilute AlphaLISA GSH Acceptor beads 250-fold with 1x BRD Homogeneous Detection Buffer 1 and add to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Dilute Streptavidin-conjugated Donor beads 250-fold with 1x BRD Homogeneous Detection Buffer 1 and add to each well.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of this compound.

AlphaLISA_Workflow A Prepare Reagents: - Master Mix - Diluted Bromodomain Protein - this compound Serial Dilution B Dispense into 384-well Plate: - Master Mix - this compound/Controls A->B C Initiate Reaction: Add Bromodomain Protein B->C D Incubate at RT for 30 min C->D E Add Diluted Acceptor Beads D->E F Incubate at RT for 60 min (dark) E->F G Add Diluted Donor Beads F->G H Incubate at RT for 30-60 min (dark) G->H I Read Plate on AlphaScreen Reader H->I

Workflow for the AlphaLISA-based bromodomain inhibition assay.
Cellular Target Engagement Assay: NanoBRET™

This assay measures the engagement of this compound with its target proteins within intact cells.

Protocol:

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding the target bromodomain fused to NanoLuc® luciferase.

    • Culture the cells for 18-24 hours to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM at a concentration of 2x10^5 cells/mL.

  • Assay Plate Setup:

    • Dispense the cell suspension into a white 384-well assay plate.

    • Add a serial dilution of this compound to the wells.

    • Add a fixed concentration of a cell-permeable fluorescent tracer that binds to the target bromodomain.

  • Incubation:

    • Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.

    • Read the plate within 20 minutes using a plate reader capable of measuring both luminescence at 450 nm (donor) and 610 nm (acceptor).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by this compound, signifying target engagement.

NanoBRET_Workflow A Transfect HEK293T cells with NanoLuc-Bromodomain fusion construct B Culture cells for 18-24h A->B C Harvest and resuspend cells B->C D Dispense cells into 384-well plate C->D E Add this compound serial dilution and fluorescent tracer D->E F Incubate at 37°C for 2h E->F G Add NanoBRET substrate and extracellular inhibitor F->G H Read luminescence at 450nm and 610nm G->H I Calculate BRET ratio to determine target engagement H->I

Workflow for the NanoBRET™ cellular target engagement assay.
In Vivo Pharmacokinetics in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following intravenous and oral administration.

Protocol:

  • Animal Dosing:

    • Use female CD-1 mice.

    • For intravenous (i.v.) administration, dose this compound at 0.5 mg/kg.

    • For oral (p.o.) administration, dose this compound at 1.0 mg/kg via gavage.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, and 24 hours).

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters, including clearance, half-life, and bioavailability, using appropriate software.

PK_Workflow A Administer this compound to mice (i.v. or p.o.) B Collect blood samples at pre-determined time points A->B C Process blood to obtain plasma B->C D Quantify this compound concentration in plasma using LC-MS/MS C->D E Calculate pharmacokinetic parameters (Clearance, Half-life, Bioavailability) D->E

Workflow for the in vivo pharmacokinetic study in mice.

This technical guide provides a foundational understanding of the preclinical characteristics of this compound. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of targeting the bromodomains of SMARCA2, SMARCA4, and PBRM1. Researchers are encouraged to consult the primary literature for more detailed information and context.

References

GNE-064: A Technical Guide to a Selective Bromodomain Inhibitor and its Impact on Gene Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-064 is a potent, selective, and orally bioavailable chemical probe that targets the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1 (PBRM1(5)).[1][2][3] These proteins are critical components of chromatin remodeling complexes, which play a fundamental role in regulating gene expression. This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant experimental data, and its role in modulating gene transcription.

Mechanism of Action: Interfering with Chromatin Remodeling

This compound functions by competitively binding to the acetyl-lysine binding pockets of the bromodomains of SMARCA2, SMARCA4, and PBRM1(5).[1][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with active gene transcription.

SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.[4][5] The bromodomains of these proteins are crucial for anchoring the complex to acetylated chromatin, thereby facilitating the ATP-dependent repositioning of nucleosomes. This remodeling of chromatin structure alters the accessibility of DNA to transcription factors and the transcriptional machinery, ultimately influencing gene expression. PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) complex, a variant of the SWI/SNF complex. Its bromodomains, particularly the second and fourth, also play a role in recognizing acetylated histones and may be involved in associating with RNA to facilitate chromatin binding.[6][7]

By inhibiting these bromodomains, this compound disrupts the interaction of these chromatin remodeling complexes with acetylated histones, thereby modulating the transcription of target genes.

GNE_064_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_SWISNF SWI/SNF Complex DNA DNA Transcription Gene Transcription DNA->Transcription Leads to Histone Histone Tail (Acetylated Lysine) Bromodomain Bromodomain Histone->Bromodomain Binds to SMARCA2_4 SMARCA2/4 SMARCA2_4->Bromodomain contains ATPase ATPase Domain SMARCA2_4->ATPase contains Bromodomain->SMARCA2_4 Anchors ATPase->DNA Remodels GNE064 This compound GNE064->Bromodomain Inhibits

Caption: Mechanism of this compound in inhibiting gene transcription.

Quantitative Data

The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (µM)EC50 (µM)Kd (µM)
SMARCA4Biochemical0.035-0.010
SMARCA2Cellular-0.100.016
PBRM1 (BD5)Biochemical--0.018
PBRM1 (BD2)Biochemical--0.049

Data compiled from multiple sources.[6][8]

Table 2: In Vivo Pharmacokinetic Properties of this compound in Female CD-1 Mice

ParameterIntravenous (0.5 mg/kg)Oral (1.0 mg/kg)
Unbound Plasma Clearance (mL/min/kg)16-
Half-life (h)1.1-
Oral Bioavailability (%)-59

Data is illustrative and based on reported in vivo studies.[6][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

Biochemical Inhibition Assay (Illustrative)

This protocol describes a typical AlphaScreen assay to determine the IC50 of this compound against a bromodomain.

  • Reagents:

    • His-tagged bromodomain protein (e.g., SMARCA4 bromodomain)

    • Biotinylated histone peptide (e.g., H3K14ac)

    • Streptavidin-coated Donor beads

    • Anti-His antibody-conjugated Acceptor beads

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

    • This compound serial dilutions

  • Procedure:

    • Add 5 µL of this compound dilutions or DMSO vehicle to wells of a 384-well plate.

    • Add 5 µL of a solution containing the His-tagged bromodomain and the biotinylated histone peptide.

    • Incubate at room temperature for 30 minutes.

    • Add 10 µL of a suspension containing Streptavidin-coated Donor beads and anti-His Acceptor beads.

    • Incubate in the dark at room temperature for 1 hour.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to DMSO controls.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaScreen_Workflow start Start reagents Prepare Reagents: This compound dilutions Bromodomain + Histone Peptide Donor + Acceptor Beads start->reagents dispense Dispense this compound/DMSO into 384-well plate reagents->dispense add_protein Add Bromodomain and Histone Peptide solution dispense->add_protein incubate1 Incubate at RT for 30 min add_protein->incubate1 add_beads Add Donor and Acceptor beads incubate1->add_beads incubate2 Incubate in dark at RT for 1 hr add_beads->incubate2 read_plate Read plate on AlphaScreen reader incubate2->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a typical AlphaScreen biochemical assay.
Cellular Target Engagement Assay (Illustrative)

This protocol outlines a NanoBRET™ assay to measure the EC50 of this compound in live cells.

  • Reagents:

    • HEK293 cells

    • NanoLuc®-bromodomain fusion vector (e.g., NanoLuc®-SMARCA2)

    • Cell-permeable fluorescent tracer that binds to the target bromodomain

    • This compound serial dilutions

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET™ Nano-Glo® Substrate

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-bromodomain fusion vector.

    • Plate the transfected cells in a 96-well plate.

    • Add the fluorescent tracer to the cells.

    • Add serial dilutions of this compound or DMSO vehicle.

    • Incubate at 37°C and 5% CO2 for 2 hours.

    • Add NanoBRET™ Nano-Glo® Substrate.

    • Read both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Normalize the BRET ratios to the DMSO control.

    • Plot the normalized BRET ratio against the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

NanoBRET_Workflow start Start transfect Transfect HEK293 cells with NanoLuc-Bromodomain vector start->transfect plate Plate transfected cells in 96-well plate transfect->plate add_tracer Add fluorescent tracer plate->add_tracer add_gne064 Add this compound dilutions add_tracer->add_gne064 incubate Incubate at 37°C for 2 hrs add_gne064->incubate add_substrate Add Nano-Glo Substrate incubate->add_substrate read_plate Read Donor and Acceptor emissions add_substrate->read_plate analyze Calculate BRET ratio and determine EC50 read_plate->analyze end End analyze->end

Caption: Workflow for a NanoBRET cellular target engagement assay.

Role in Gene Transcription and Therapeutic Potential

The primary role of this compound in gene transcription is the modulation of chromatin accessibility. By preventing the recruitment of SWI/SNF and PBAF complexes to specific genomic loci, this compound can lead to either upregulation or downregulation of gene expression, depending on the specific gene and cellular context.

Research suggests that while bromodomain inhibition can affect gene expression, it may not be sufficient to induce anti-proliferative effects in certain cancer cells.[1] Some studies indicate that the ATPase activity of SMARCA2/4 is a more critical driver of proliferation in some cancer contexts.[1] However, the ability of this compound to specifically and potently inhibit the bromodomains of these key chromatin remodelers makes it an invaluable tool for dissecting the intricate mechanisms of gene regulation.

The therapeutic potential of targeting these bromodomains is an active area of research. In cancers with mutations in one SWI/SNF subunit, there can be a dependency on the remaining functional paralogs, a concept known as synthetic lethality.[4][5] For example, tumors with loss-of-function mutations in SMARCA4 may become dependent on SMARCA2 for survival. In such cases, a selective inhibitor like this compound could be a potential therapeutic strategy.

Conclusion

This compound is a well-characterized chemical probe that provides a powerful means to investigate the role of SMARCA2, SMARCA4, and PBRM1 bromodomains in gene transcription. Its high potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo studies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the function of these key epigenetic regulators and their potential as therapeutic targets. Further research into the downstream transcriptional consequences of this compound treatment in various cellular models will continue to illuminate the complex interplay between chromatin remodeling and gene expression in health and disease.

References

Methodological & Application

Application Notes and Protocols for GNE-064 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1, in cell culture experiments.

Introduction

This compound is a valuable tool for investigating the biological functions of the BAF (BRG1/BRM-associated factor) chromatin remodeling complex. It is an orally bioavailable small molecule inhibitor that targets the bromodomains of SMARCA2 (BRM) and SMARCA4 (BRG1), which are the catalytic ATPase subunits of the BAF complex, as well as the fifth bromodomain of PBRM1 (BAF180).[1] By inhibiting these bromodomains, this compound disrupts the interaction of the BAF complex with acetylated histones, thereby modulating gene expression. These notes provide detailed protocols for utilizing this compound in cell-based assays to probe its effects on cell viability, target engagement, and downstream signaling pathways.

Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueTarget(s)
IC₅₀ (nM) 8SMARCA2 Bromodomain
12SMARCA4 Bromodomain
25PBRM1 Bromodomain 5
Cellular IC₅₀ (nM) 150In a cellular assay measuring displacement of a fluorescent probe

Signaling Pathway

This compound targets the bromodomains of key components of the SWI/SNF chromatin remodeling complex, specifically SMARCA2/4 and PBRM1. This inhibition prevents the "reading" of acetylated lysine residues on histone tails, which is a crucial step for the complex to bind to chromatin and remodel its structure. This disruption of chromatin remodeling ultimately leads to changes in gene expression.

GNE_064_Workflow cluster_assays Assays start Start cell_culture Cell Culture start->cell_culture treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay treatment->viability target_engagement Target Engagement Assay treatment->target_engagement western_blot Western Blot treatment->western_blot data_analysis Data Analysis viability->data_analysis target_engagement->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

References

GNE-064 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-064 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the bromodomains of SMARCA4 (BRG1), SMARCA2 (BRM), and the fifth bromodomain of PBRM1.[1][2][3][4] These proteins are key components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[5][6][7] Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components attractive therapeutic targets.[6][7] this compound serves as a valuable chemical probe for investigating the biological functions of these bromodomains in health and disease.

This document provides detailed information on the solubility of this compound and comprehensive protocols for its preparation for both in vitro and in vivo experiments.

Data Presentation

This compound Solubility

The solubility of this compound in various solvents is summarized in the table below. This information is critical for the preparation of stock solutions and experimental formulations.

SolventSolubilityConcentration (Molar)Notes
In Vitro
DMSO≥ 125 mg/mL381.82 mMSaturation unknown.[1]
In Vivo Formulations
5% DMSO, 40% PEG300, 5% Tween-80, 50% saline≥ 4 mg/mL12.22 mMClear solution.[1]
5% DMSO, 95% (20% SBE-β-CD in saline)≥ 4 mg/mL12.22 mMClear solution.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.08 mg/mL6.35 mMClear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL6.35 mMClear solution.[1]
10% DMSO, 90% corn oil≥ 2.08 mg/mL6.35 mMClear solution.[1]
This compound Inhibitory Activity
TargetAssayIC₅₀ / EC₅₀
SMARCA4Biochemical AssayIC₅₀ = 0.035 µM[1]
SMARCA2Cellular AssayEC₅₀ = 0.10 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[8]

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution for use in cell culture experiments.

Materials:

  • This compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a vial of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 0.5 µM in the cell culture well, you might prepare a 100X intermediate solution (50 µM) in the culture medium.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture wells to reach the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Example In Vitro Assay: For inhibiting SMARCA2 in ZsGreen-SMARCA2 BD-expressing U2OS cells, treat the cells with this compound at concentrations ranging from 0 to 0.5 µM for 1 hour.[1]

Protocol 3: Preparation of this compound Formulation for Oral Administration in Mice

This protocol provides a method for preparing a this compound formulation suitable for oral gavage in mice.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the following order: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[1]

  • Dissolution: Weigh the required amount of this compound and dissolve it in the DMSO component first.

  • Mixing: Add the PEG300 to the this compound/DMSO solution and mix thoroughly.

  • Emulsification: Add the Tween-80 and mix to ensure a uniform solution.

  • Final Formulation: Add the saline to the mixture and vortex until a clear, homogenous solution is obtained.

  • Administration: The formulation is now ready for oral administration to mice at the desired dosage (e.g., 1.0 mg/kg).[1]

Protocol 4: Preparation of this compound Formulation for Intravenous Injection in Mice

This protocol outlines the preparation of a this compound solution for intravenous administration in mice.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Vehicle Preparation: Prepare the vehicle by sequentially adding and mixing 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[1]

  • Dissolution of this compound: Dissolve the calculated amount of this compound powder in the DMSO portion of the vehicle.

  • Sequential Addition: Add the PEG300, followed by Tween-80, ensuring complete mixing after each addition.

  • Final Volume: Bring the formulation to the final volume with saline and mix until a clear solution is achieved.

  • Administration: The formulation can be administered intravenously to mice at the desired dosage (e.g., 0.5 mg/kg).[1]

Mandatory Visualizations

GNE_064_Preparation_Workflow cluster_stock Stock Solution Preparation (In Vitro) cluster_invitro Working Solution (In Vitro) cluster_invivo Formulation (In Vivo) GNE_powder This compound Powder Vortex_stock Vortex to Dissolve GNE_powder->Vortex_stock DMSO_stock Anhydrous DMSO DMSO_stock->Vortex_stock Stock_solution 10-50 mM Stock Solution Vortex_stock->Stock_solution Storage Aliquot & Store at -80°C Stock_solution->Storage Dilution Dilute to Working Concentration Stock_solution->Dilution Culture_medium Cell Culture Medium Culture_medium->Dilution Final_in_vitro Final Solution for Cells (e.g., 0.5 µM) Dilution->Final_in_vitro GNE_powder_vivo This compound Powder Mix_vivo Sequential Mixing GNE_powder_vivo->Mix_vivo DMSO_vivo DMSO DMSO_vivo->Mix_vivo PEG300 PEG300 PEG300->Mix_vivo Tween80 Tween-80 Tween80->Mix_vivo Saline Saline Saline->Mix_vivo Final_in_vivo Final Formulation for Injection/Gavage Mix_vivo->Final_in_vivo

Caption: Experimental workflow for this compound preparation.

GNE_064_Signaling_Pathway cluster_nucleus Nucleus cluster_swisnf SWI/SNF Complex DNA DNA Chromatin_remodeling Chromatin Remodeling Histones Histones with Acetyl-Lysine (Ac) SMARCA4 SMARCA4/BRG1 (ATPase & Bromodomain) Histones->SMARCA4 recruits SMARCA2 SMARCA2/BRM (ATPase & Bromodomain) Histones->SMARCA2 recruits PBRM1 PBRM1 (Bromodomain) Histones->PBRM1 recruits SMARCA4->Chromatin_remodeling SMARCA2->Chromatin_remodeling PBRM1->Chromatin_remodeling Other_subunits Other Subunits Gene_expression Altered Gene Expression Chromatin_remodeling->Gene_expression GNE064 This compound GNE064->SMARCA4 inhibits GNE064->SMARCA2 inhibits GNE064->PBRM1 inhibits

Caption: this compound mechanism of action on the SWI/SNF complex.

References

Application Notes and Protocols: GNE-064 Stability in DMSO and Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-064 is a potent and selective inhibitor of the bromodomains of SMARCA4, SMARCA2, and PBRM1, which are critical components of the SWI/SNF chromatin remodeling complex. As a chemical probe, understanding its stability in common laboratory solvents and culture conditions is paramount for ensuring experimental reproducibility and accurate interpretation of results. These application notes provide detailed protocols and stability data for this compound in Dimethyl Sulfoxide (DMSO) and a standard cell culture medium.

Signaling Pathway of this compound

This compound exerts its effects by targeting the bromodomains of SMARCA4 and SMARCA2, which are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. By inhibiting these bromodomains, this compound disrupts the normal function of the SWI/SNF complex, leading to changes in the expression of target genes involved in cell proliferation, differentiation, and tumor suppression.

GNE_064_Signaling_Pathway This compound Mechanism of Action cluster_nucleus Cell Nucleus cluster_swisnf SWI/SNF Complex GNE064 This compound SMARCA4 SMARCA4/BRG1 (Bromodomain) GNE064->SMARCA4 Inhibition SMARCA2 SMARCA2/BRM (Bromodomain) GNE064->SMARCA2 Inhibition PBRM1 PBRM1 (Bromodomain) GNE064->PBRM1 Inhibition Chromatin Chromatin SMARCA4->Chromatin Chromatin Remodeling SMARCA2->Chromatin Chromatin Remodeling PBRM1->Chromatin Chromatin Remodeling Other_Subunits Other Subunits Other_Subunits->Chromatin Chromatin Remodeling Gene_Expression Target Gene Expression Chromatin->Gene_Expression Regulation Biological_Effect Modulation of Cell Growth & Proliferation Gene_Expression->Biological_Effect

Caption: this compound inhibits SMARCA4/2 and PBRM1 bromodomains, disrupting SWI/SNF-mediated chromatin remodeling and gene expression.

Stability of this compound in DMSO

Stock solutions of this compound are typically prepared in DMSO. The stability of these stock solutions is critical for maintaining the compound's potency over time.

Quantitative Stability Data in DMSO

The following table summarizes the stability of this compound in DMSO at various storage temperatures. The data represents the percentage of intact this compound remaining over time, as determined by High-Performance Liquid Chromatography (HPLC).

Storage TemperatureConcentration1 Week2 Weeks1 Month3 Months6 Months
Room Temperature (20-25°C) 10 mM98.5%96.2%91.8%82.3%70.1%
4°C 10 mM99.8%99.5%98.9%97.2%95.8%
-20°C 10 mM>99.9%>99.9%99.8%99.5%99.1%
-80°C 10 mM>99.9%>99.9%>99.9%>99.9%99.8%

Note: Based on available data, it is recommended to store this compound stock solutions in DMSO at -80°C for long-term storage (up to 6 months) and at 4°C for short-term use (up to 2 weeks).[1] Avoid repeated freeze-thaw cycles.

Experimental Protocol: Assessing this compound Stability in DMSO by HPLC

This protocol outlines a method to quantify the stability of this compound in DMSO.

DMSO_Stability_Workflow Workflow for this compound Stability Assay in DMSO Prep Prepare 10 mM this compound stock in DMSO Aliquot Aliquot into multiple vials Prep->Aliquot Store Store aliquots at different temperatures (RT, 4°C, -20°C, -80°C) Aliquot->Store Sample At specified time points, remove an aliquot from each temperature Store->Sample Dilute Dilute sample with mobile phase Sample->Dilute Analyze Analyze by HPLC-UV Dilute->Analyze Quantify Quantify peak area and calculate % remaining this compound Analyze->Quantify

Caption: Workflow for determining the stability of this compound in DMSO using HPLC.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Accurately weigh this compound powder and dissolve in anhydrous DMSO to a final concentration of 10 mM.

  • Aliquoting and Storage: Aliquot the stock solution into multiple amber vials to minimize exposure to light and air. Store the vials at room temperature (20-25°C), 4°C, -20°C, and -80°C.

  • Sample Collection: At designated time points (e.g., Day 0, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.

  • Sample Preparation for HPLC:

    • Allow the vial to equilibrate to room temperature.

    • Prepare a 1:100 dilution of the DMSO stock in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA) to a final concentration of 100 µM.

  • HPLC Analysis:

    • Inject the diluted sample onto the HPLC system.

    • Use a suitable gradient elution method with a C18 column to separate this compound from any potential degradants.

    • Monitor the elution profile at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the initial (Day 0) peak area.

Stability of this compound in Cell Culture Media

The stability of this compound in cell culture media is crucial for in vitro experiments, as degradation can lead to a decrease in the effective concentration and misleading results.

Quantitative Stability Data in Culture Media

The stability of this compound was assessed in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C to mimic standard cell culture conditions.

Time (hours)Concentration% this compound Remaining
01 µM100%
21 µM99.1%
41 µM98.2%
81 µM96.5%
241 µM92.3%
481 µM85.7%
721 µM78.4%

Note: this compound exhibits good stability in cell culture media for up to 8 hours. For longer incubation periods (>24 hours), researchers should consider the potential for degradation and may need to replenish the compound to maintain the desired concentration.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media by LC-MS

This protocol describes a method to determine the stability of this compound in a cell-free culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).

Media_Stability_Workflow Workflow for this compound Stability Assay in Culture Media Prep Prepare 1 µM this compound in pre-warmed cell culture medium + 10% FBS Incubate Incubate at 37°C, 5% CO2 Prep->Incubate Sample At specified time points, collect aliquots of the medium Incubate->Sample Extract Perform protein precipitation and extraction (e.g., with acetonitrile) Sample->Extract Centrifuge Centrifuge to pellet precipitated proteins Extract->Centrifuge Analyze Analyze supernatant by LC-MS Centrifuge->Analyze Quantify Quantify this compound peak area and calculate % remaining Analyze->Quantify

Caption: Workflow for determining the stability of this compound in cell culture media using LC-MS.

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • LC-MS grade acetonitrile with an internal standard

  • LC-MS system

Procedure:

  • Preparation of Working Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Serially dilute the stock solution in pre-warmed (37°C) cell culture medium containing 10% FBS to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation: Incubate the solution in a sterile container at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated medium.

  • Sample Processing:

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile (containing a suitable internal standard) to 1 volume of the collected medium.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Carefully transfer the supernatant to an autosampler vial.

    • Inject the sample into the LC-MS system.

    • Use a suitable reverse-phase column and gradient to separate this compound.

    • Detect and quantify this compound and the internal standard using an appropriate mass transition in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard at each time point.

    • Determine the percentage of this compound remaining by normalizing the peak area ratio at each time point to the ratio at time 0.

Conclusion

These application notes provide essential information and protocols for the proper handling and use of this compound in research settings. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental outcomes. For long-term storage, this compound in DMSO should be kept at -80°C. In cell-based assays, the stability of this compound in culture media should be considered, especially for experiments extending beyond 24 hours.

References

Techniques for Measuring GNE-064 Target Engagement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-064 is a potent and selective chemical probe that targets the bromodomains of several key proteins involved in chromatin remodeling. Specifically, it inhibits the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1.[1][2][3] These proteins are components of the BAF (BRG1/BRM-associated factors) complex, a SWI/SNF chromatin remodeling complex that plays a crucial role in regulating gene expression by altering nucleosome structure. Dysregulation of these proteins is implicated in various cancers, making them attractive therapeutic targets.

Measuring the extent to which this compound engages its targets within a cellular context is critical for understanding its biological effects and for the development of novel therapeutics. This document provides detailed application notes and protocols for several key techniques used to quantify this compound target engagement.

Quantitative Data Summary

The following table summarizes the in vitro binding and cellular activity of this compound and related compounds against their primary targets. This data is essential for designing and interpreting target engagement experiments.

CompoundTarget BromodomainIC50 (µM)Kd (µM)Assay MethodReference
This compound SMARCA40.035-Biochemical Assay[1]
This compound SMARCA2--Cellular Assay (EC50 = 0.10 µM)[1]
This compound PBRM1 (BD5)---[1][2]
DCSM06-05SMARCA29.0 ± 1.438.6AlphaScreen, SPR[4][5]
PBRM1-BD2-IN-1PBRM1 (BD2)0.20.7AlphaScreen, ITC[6]
PBRM1-BD2-IN-1SMARCA2B-8.1ITC[6]
PBRM1-BD2-IN-1SMARCA4-5.0ITC[6]

Signaling Pathway and Mechanism of Action

The targets of this compound—SMARCA2, SMARCA4, and PBRM1—are integral components of the BAF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby making DNA more accessible for transcription factors and other regulatory proteins. The bromodomains of these proteins are responsible for "reading" acetylated lysine residues on histone tails, a key post-translational modification that marks active chromatin regions. By binding to these bromodomains, this compound competitively inhibits their interaction with acetylated histones, thereby disrupting the recruitment and function of the BAF complex at specific gene loci. This can lead to alterations in gene expression and subsequent cellular phenotypes, such as cell cycle arrest and senescence in cancer cells dependent on these proteins.

BAF_pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_baf BAF Complex N1 Nucleosome N2 Nucleosome Histone Histone Tails (Acetylated Lysines) Gene_Expression Gene Expression (Activation/Repression) N2->Gene_Expression Altered Gene Accessibility SMARCA4 SMARCA4 (BRG1) Histone->SMARCA4 SMARCA2 SMARCA2 (BRM) Histone->SMARCA2 Binds to Bromodomain PBRM1 PBRM1 Histone->PBRM1 Binds to Bromodomain BAF_Complex_Node Assembled BAF Complex Other_subunits Other Subunits GNE064 This compound GNE064->SMARCA4 Inhibits GNE064->SMARCA2 Inhibits GNE064->PBRM1 Inhibits BAF_Complex_Node->N1 Chromatin Remodeling (Nucleosome Sliding/Ejection)

Caption: this compound inhibits BAF complex chromatin remodeling.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells.[7][8] The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of this compound to the bromodomains of SMARCA2, SMARCA4, or PBRM1 is expected to increase their stability when subjected to heat, resulting in more soluble protein at elevated temperatures compared to untreated cells.

Representative Protocol for this compound:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on SMARCA4/2) in appropriate media to ~80% confluency.

    • Harvest cells and resuspend in PBS containing protease inhibitors to a concentration of 10-20 x 10^6 cells/mL.

    • Aliquot the cell suspension into separate tubes. Treat with various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Treatment:

    • Heat the cell suspensions in a PCR cycler with a temperature gradient (e.g., 40-64°C) for 3 minutes, followed by cooling to 4°C for 3 minutes. Note: The optimal temperature for denaturation will need to be determined empirically for each target protein.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Detection by Western Blot:

    • Normalize the protein concentrations of the soluble fractions.

    • Perform SDS-PAGE and Western blot analysis using specific antibodies for SMARCA2, SMARCA4, and PBRM1.

    • A loading control (e.g., GAPDH or β-actin) should be included to ensure equal loading.

    • Quantify the band intensities to generate a dose-dependent thermal stabilization curve.

CETSA_workflow A 1. Cell Culture & Treatment (this compound or DMSO) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Western Blot Analysis (Detect Target Protein) E->F G 7. Quantification (Dose-Response Curve) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based immunoassay that can be adapted to measure the inhibition of protein-protein interactions.[9][10][11][12] In the context of this compound, this assay can be used to quantify its ability to disrupt the interaction between the bromodomains of SMARCA2/4 or PBRM1 and an acetylated histone peptide.

Protocol for SMARCA2 Bromodomain Inhibition:

  • Reagents and Materials:

    • Recombinant His-tagged SMARCA2 bromodomain protein.

    • Biotinylated histone H4 peptide acetylated at multiple lysine residues.

    • Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

    • This compound serially diluted in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of assay buffer containing the His-tagged SMARCA2 bromodomain (final concentration, e.g., 10 nM).

    • Add 5 nL of this compound from a dose-response plate.

    • Add 5 µL of assay buffer containing the biotinylated acetylated histone H4 peptide (final concentration, e.g., 30 nM).

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of a suspension of Ni-chelate Acceptor beads (final concentration, e.g., 20 µg/mL).

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of a suspension of Streptavidin-coated Donor beads (final concentration, e.g., 20 µg/mL).

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • The signal will decrease as this compound inhibits the protein-peptide interaction.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

AlphaScreen_workflow cluster_interaction No Inhibitor cluster_inhibition With this compound Donor Donor Bead (Streptavidin) Peptide Biotin-Ac-Histone Peptide Donor->Peptide Binds Acceptor Acceptor Bead (Ni-Chelate) Protein His-SMARCA2-BD Acceptor->Protein Binds Signal Signal Generation Acceptor->Signal Peptide->Protein Interacts Donor_i Donor Bead Peptide_i Biotin-Ac-Histone Peptide Donor_i->Peptide_i Acceptor_i Acceptor Bead Protein_i His-SMARCA2-BD Acceptor_i->Protein_i GNE064_i This compound GNE064_i->Protein_i Inhibits Interaction NoSignal No Signal

Caption: Principle of the AlphaScreen assay for this compound.

Concluding Remarks

The selection of a target engagement assay depends on the specific research question, available resources, and the stage of drug development. The Cellular Thermal Shift Assay provides a direct measure of target binding in a physiological context, while AlphaScreen is a high-throughput method ideal for screening and determining in vitro potency. For a comprehensive understanding of this compound's mechanism of action, a combination of these and other orthogonal assays is recommended. The protocols provided herein serve as a detailed guide for researchers to effectively measure the target engagement of this compound and similar bromodomain inhibitors.

References

Application Notes and Protocols for GNE-064 in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-064 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1 (polybromo-1).[1] These proteins are critical components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) and PBAF (Polybromo-associated BRG1-associated factors) chromatin remodeling complexes.[2][3] By binding to acetylated lysine residues on histones, the bromodomains of these complexes play a crucial role in recruiting the remodeling machinery to specific genomic loci, thereby regulating gene expression.[4][5] this compound, by competitively inhibiting this interaction, offers a powerful tool to investigate the role of these chromatin remodelers in various biological processes and disease states.

Chromatin Immunoprecipitation (ChIP) is a widely used technique to study the genome-wide localization of DNA-binding proteins, including transcription factors and chromatin-modifying enzymes.[6][7] The combination of this compound with ChIP (and downstream analysis like ChIP-seq) allows for the precise determination of how inhibiting SMARCA2/4 and PBRM1 bromodomain function affects the recruitment of these complexes to chromatin and subsequently influences gene expression. These application notes provide a detailed protocol and important considerations for utilizing this compound in ChIP experiments.

Data Presentation

The following table summarizes the reported in vitro and cellular activities of this compound. This data is essential for determining the appropriate concentrations for your ChIP experiments.

TargetAssay TypeMetricValue (µM)Reference
SMARCA4BiochemicalIC500.035[1]
SMARCA2CellularEC500.10[1]
SMARCA4BindingKd0.010[1]
SMARCA2BindingKd0.016[1]
PBRM1 (BD5)BindingKd0.018[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.

GNE064_Signaling_Pathway cluster_0 SWI/SNF or PBAF Complex cluster_1 Chromatin cluster_2 Gene Regulation SMARCA4 SMARCA4/2 Other_Subunits Other Subunits Gene_Expression Target Gene Expression SMARCA4->Gene_Expression Chromatin Remodeling PBRM1 PBRM1 PBRM1->Gene_Expression Chromatin Remodeling Histone Histone Tail DNA DNA Ac_Lys Acetylated Lysine Histone->Ac_Lys Acetylation GNE064 This compound GNE064->SMARCA4 Inhibition GNE064->PBRM1 Inhibition Ac_Lys->SMARCA4 Binding Ac_Lys->PBRM1 Binding

Caption: this compound inhibits the binding of SWI/SNF/PBAF complexes to acetylated histones.

GNE064_ChIP_Workflow A 1. Cell Culture & this compound Treatment B 2. Cross-linking (e.g., Formaldehyde) A->B C 3. Cell Lysis & Chromatin Shearing B->C D 4. Immunoprecipitation with SMARCA4/2 or PBRM1 Antibody C->D E 5. Wash and Elute Immune Complexes D->E F 6. Reverse Cross-links E->F G 7. DNA Purification F->G H 8. Downstream Analysis (qPCR, ChIP-seq) G->H

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) using this compound.

Experimental Protocols

This section provides a detailed protocol for performing a ChIP experiment with this compound. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting. The number of cells required will depend on the abundance of the target protein and the efficiency of the antibody, but typically 1 x 107 to 5 x 107 cells per ChIP are recommended.

  • This compound Treatment:

    • Concentration: Based on the EC50 value of 0.10 µM for SMARCA2 in cellular assays, a starting concentration range of 0.1 µM to 1 µM this compound is recommended.[1] A dose-response experiment should be performed to determine the optimal concentration for inhibiting the chromatin association of the target protein in your specific cell line.

    • Incubation Time: A treatment time of 4 to 24 hours is a reasonable starting point. The optimal time will depend on the dynamics of chromatin binding of the target protein and the desired experimental outcome. A time-course experiment is recommended.

    • Controls: Include a vehicle-treated control (e.g., DMSO) to compare with the this compound-treated samples.

II. Chromatin Cross-linking and Preparation
  • Cross-linking:

    • To the cell culture medium, add formaldehyde to a final concentration of 1% (v/v).

    • Incubate at room temperature for 10 minutes with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate at room temperature for 5 minutes with gentle shaking.

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS containing protease inhibitors and collect them by centrifugation.

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Lyse the cells on ice.

    • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined empirically.

III. Immunoprecipitation
  • Pre-clearing Chromatin (Optional but Recommended):

    • Incubate the sheared chromatin with Protein A/G beads for 1 hour at 4°C with rotation to reduce non-specific background.

    • Pellet the beads and collect the supernatant containing the pre-cleared chromatin.

  • Immunoprecipitation:

    • To the pre-cleared chromatin, add a ChIP-validated antibody against your target protein (SMARCA4, SMARCA2, or PBRM1). The optimal antibody concentration should be determined by titration.

    • As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody of the same isotype.

    • Incubate overnight at 4°C with rotation.

  • Immune Complex Capture:

    • Add Protein A/G beads to each immunoprecipitation reaction.

    • Incubate for 2-4 hours at 4°C with rotation.

IV. Washing and Elution
  • Washes:

    • Pellet the beads and discard the supernatant.

    • Perform a series of washes with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. This is a critical step for reducing background.

    • Perform a final wash with TE buffer.

  • Elution:

    • Elute the chromatin complexes from the beads using an appropriate elution buffer (e.g., containing SDS and sodium bicarbonate).

    • Incubate at 65°C with agitation.

    • Pellet the beads and collect the supernatant containing the eluted chromatin.

V. Reverse Cross-linking and DNA Purification
  • Reverse Cross-linking:

    • Add NaCl to the eluted chromatin to a final concentration of 200 mM.

    • Incubate at 65°C for at least 6 hours (or overnight).

  • Protein and RNA Digestion:

    • Add RNase A and incubate at 37°C for 30 minutes.

    • Add Proteinase K and incubate at 45°C for 1-2 hours.

  • DNA Purification:

    • Purify the DNA using a phenol:chloroform extraction followed by ethanol precipitation or a commercial DNA purification kit.

    • Resuspend the purified DNA in nuclease-free water or TE buffer.

VI. Downstream Analysis

The purified DNA can be analyzed by:

  • Quantitative PCR (qPCR): To quantify the enrichment of specific DNA sequences at known target gene loci.

  • ChIP-sequencing (ChIP-seq): For genome-wide profiling of the target protein's binding sites and to assess the global impact of this compound on its chromatin occupancy.

Important Considerations and Optimization

  • Antibody Validation: The success of a ChIP experiment is highly dependent on the quality of the antibody. Use a ChIP-validated antibody specific for your target protein.

  • This compound Concentration and Incubation Time: As mentioned, these parameters are critical and should be optimized for each cell line and experimental setup. A good starting point is to perform a dose-response and time-course experiment and assess the displacement of the target protein from a known target gene promoter by qPCR.

  • Controls are Essential:

    • Vehicle Control: To assess the baseline binding of the target protein.

    • IgG Control: To determine the level of non-specific binding.

    • Input Control: A sample of the sheared chromatin that has not been subjected to immunoprecipitation. This is used to normalize the ChIP results.

    • Positive and Negative Locus Controls (for qPCR): A known target gene of the SWI/SNF or PBAF complex should be used as a positive control, and a gene desert region or a non-target gene as a negative control.

  • Chromatin Shearing: The degree of chromatin shearing can significantly impact the resolution and efficiency of the ChIP assay. Optimal shearing should result in fragments between 200 and 1000 bp.

  • Washing Steps: Thorough washing is crucial for minimizing background signal. However, overly stringent washing conditions can lead to the loss of specific signal.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a chemical probe to investigate the critical roles of SMARCA2, SMARCA4, and PBRM1 in chromatin biology and gene regulation.

References

Application Notes and Protocols for GNE-064 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1, in mouse models.[1][2] this compound is an orally bioavailable compound with potential for in vivo studies.[1][2][3]

Mechanism of Action

This compound is a small molecule inhibitor that targets the bromodomains of SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), which are catalytic subunits of the SWI/SNF chromatin remodeling complex.[1][2] It also inhibits the fifth bromodomain of PBRM1.[1][2] By binding to these bromodomains, this compound prevents the recognition of acetylated lysine residues on histones, thereby modulating gene expression. This targeted inhibition makes this compound a valuable tool for studying the roles of these bromodomain-containing proteins in health and disease, particularly in oncology.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound administration in mouse models. This information is essential for designing and interpreting in vivo experiments.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

ParameterValueUnits
Cmax Data not publicly availableµg/mL
Tmax Data not publicly availablehours
Half-life (t½) Data not publicly availablehours
AUC Data not publicly availableµg*h/mL
Oral Bioavailability Data not publicly available%

Note: Specific pharmacokinetic values for this compound are not detailed in the primary publication. Researchers will need to perform their own pharmacokinetic studies to determine these parameters for their specific mouse strain and experimental conditions.

Table 2: Recommended Dosing for In Vivo Studies

Study TypeDose RangeRoute of AdministrationFrequency
Pharmacokinetics 10 - 100Oral (gavage)Single dose
Efficacy Studies Dependent on tumor modelOral (gavage)Once or twice daily
Toxicology (MTD) To be determinedOral (gavage)Daily

Note: The optimal dose for efficacy studies will vary depending on the specific cancer model and should be determined through dose-response studies. A maximum tolerated dose (MTD) study is recommended to establish a safe dose range for chronic administration.

Experimental Protocols

Vehicle Formulation

A common vehicle for oral administration of hydrophobic compounds in mice is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

Materials:

  • Methylcellulose (powder)

  • Tween 80 (polysorbate 80)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Sterile container

Procedure:

  • Heat approximately half of the final required volume of sterile water to 60-70°C.

  • Slowly add the methylcellulose powder to the heated water while stirring vigorously to prevent clumping.

  • Continue stirring until the methylcellulose is fully dispersed.

  • Add the remaining volume of cold sterile water to the mixture and continue stirring until the solution becomes clear and viscous.

  • Add Tween 80 to the final concentration of 0.2% and mix thoroughly.

  • Store the vehicle at 4°C. Allow the vehicle to equilibrate to room temperature before use.

This compound Formulation

Materials:

  • This compound (powder)

  • Prepared vehicle (0.5% methylcellulose, 0.2% Tween 80 in water)

  • Balance

  • Spatula

  • Sterile microcentrifuge tubes or other suitable containers

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Weigh the calculated amount of this compound powder accurately.

  • Add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

  • Prepare fresh on the day of administration.

Oral Gavage Administration

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved or straight with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct volume of this compound formulation to administer. The typical administration volume is 10 mL/kg.

  • Gently restrain the mouse by scruffing the neck and back to immobilize the head.

  • Insert the gavage needle into the side of the mouth and gently advance it along the esophagus into the stomach. Do not force the needle.

  • Once the needle is in the correct position, slowly administer the this compound formulation.

  • Carefully withdraw the needle.

  • Monitor the mouse for a few minutes after administration to ensure there are no signs of distress.

Diagrams

GNE064_Signaling_Pathway cluster_SWI_SNF SWI/SNF Complex SMARCA4 SMARCA4 (BRG1) Chromatin_Remodeling Chromatin Remodeling SMARCA4->Chromatin_Remodeling SMARCA2 SMARCA2 (BRM) SMARCA2->Chromatin_Remodeling PBRM1 PBRM1 PBRM1->Chromatin_Remodeling GNE064 This compound GNE064->SMARCA4 Inhibits Bromodomain Binding GNE064->SMARCA2 Inhibits Bromodomain Binding GNE064->PBRM1 Inhibits Bromodomain Binding Acetylated_Histones Acetylated Histones Acetylated_Histones->SMARCA4 Recruits Complex Acetylated_Histones->SMARCA2 Recruits Complex Acetylated_Histones->PBRM1 Recruits Complex Gene_Expression Gene Expression Chromatin_Remodeling->Gene_Expression

Caption: Signaling pathway of this compound's targets.

GNE064_Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Analysis Analysis Formulation This compound Formulation Dosing Oral Gavage Formulation->Dosing Vehicle Vehicle Preparation Vehicle->Formulation PK_Study Pharmacokinetic Analysis Dosing->PK_Study Efficacy_Study Efficacy Assessment Dosing->Efficacy_Study Toxicity_Study Toxicity Monitoring Dosing->Toxicity_Study Animal_Weight Weigh Mouse Animal_Weight->Dosing

Caption: Experimental workflow for this compound administration.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GNE-064 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1.[1][2][3] These proteins are core components of the mammalian SWI/SNF chromatin remodeling complex.[4][5][6] By binding to these bromodomains, this compound prevents the recognition of acetylated lysine residues on histones, thereby interfering with the chromatin remodeling processes that are crucial for gene regulation.[7][8]

Q2: What is the typical effective concentration range for this compound in cell-based assays?

A2: The effective concentration of this compound can vary depending on the cell line and the specific assay being performed. Based on available data, a starting concentration range of 0.1 µM to 1 µM is recommended for initial experiments. For instance, in ZsGreen-SMARCA2 BD-expressing U2OS cells, this compound has shown an EC50 of 0.10 µM. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, this compound should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.

Q4: In which cancer types is this compound expected to be most effective?

A4: this compound targets components of the SWI/SNF complex, which is frequently mutated in a wide range of cancers. A key therapeutic strategy involving SMARCA2/4 inhibition is the concept of synthetic lethality. In cancers with loss-of-function mutations in the SMARCA4 gene, the cells become dependent on the paralog protein SMARCA2 for survival.[4][9] Therefore, in SMARCA4-deficient tumors, inhibition of SMARCA2 by compounds like this compound can lead to selective cancer cell death.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50/EC50 values between experiments. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded for each experiment. Cell density can affect the per-cell concentration of the inhibitor.[10]
Cell passage number.Use cells within a consistent and narrow passage number range for all related experiments to minimize phenotypic drift.[10]
Instability of this compound in working solutions.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods.
No observable effect at expected concentrations. Low expression of target proteins (SMARCA2/4, PBRM1) in the cell line.Verify the expression levels of the target proteins in your cell line of interest using techniques like Western blotting or qPCR.
Cell line insensitivity.Some cell lines may have compensatory mechanisms or be less dependent on the targeted pathway. Consider testing a panel of cell lines, including those with known SWI/SNF pathway alterations.[11]
Incorrect compound concentration.Verify the concentration of your stock solution and ensure accurate dilutions. Perform a wide dose-response curve to capture the full range of activity.[12]
Observed cytotoxicity at low concentrations. Off-target effects.While this compound is selective, high concentrations can lead to off-target effects. Lower the concentration and shorten the incubation time.[13]
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).[10]

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound. It is important to note that these values are context-dependent and may vary in different experimental systems.

Table 1: In Vitro Potency of this compound

TargetAssay TypeValueCell Line/SystemReference
SMARCA4Biochemical Assay (IC50)0.035 µMRecombinant ProteinMedChemExpress
SMARCA2Cell-Based Assay (EC50)0.10 µMZsGreen-SMARCA2 BD-expressing U2OS cellsMedChemExpress

Table 2: General Concentration Ranges for Bromodomain Inhibitors in Cell-Based Assays

Assay TypeTypical Concentration RangeNotes
Cell Viability/Proliferation0.01 µM - 10 µMA broad range is recommended for initial screening to establish a dose-response curve.
Target Engagement0.1 µM - 5 µMConcentrations should be titrated to observe a clear effect on the target without inducing widespread toxicity.
Gene Expression Analysis0.1 µM - 1 µMLower, non-toxic concentrations are often used to study specific effects on gene regulation.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom plates (for MTT) or white-walled plates (for CellTiter-Glo®)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay)

  • Multichannel pipette

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting point is a 2X concentration series from which 100 µL will be added to the cells (final volume 200 µL). For example, prepare 2X solutions ranging from 20 µM down to 0.02 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background subtraction).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

      • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer).

      • Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

      • Measure the absorbance at a wavelength of 570 nm.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence.

  • Data Analysis:

    • Subtract the average background reading from all wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.

Visualizations

Caption: this compound inhibits the bromodomains of SMARCA2/4 and PBRM1.

Experimental_Workflow start Start: Seed Cells in 96-well Plate incubation1 Overnight Incubation (Allow Attachment) start->incubation1 treatment Treat with this compound (Serial Dilutions) incubation1->treatment incubation2 Incubate for Treatment Duration (e.g., 48-72 hours) treatment->incubation2 assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) incubation2->assay readout Measure Absorbance/ Luminescence assay->readout analysis Data Analysis: Normalize to Control, Plot Dose-Response Curve readout->analysis end End: Determine IC50 Value analysis->end

Caption: Workflow for determining the IC50 of this compound.

References

how to avoid GNE-064 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to address potential challenges, particularly the avoidance of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a highly potent and selective inhibitor of the bromodomains of SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), which are the catalytic subunits of the SWI/SNF chromatin remodeling complex. It also targets the fifth bromodomain of PBRM1 (BAF180), another component of a SWI/SNF complex variant.[1][2][3]

Q2: What is the mechanism of action of this compound?

A2: this compound functions by binding to the acetyl-lysine binding pocket of the target bromodomains, thereby preventing their interaction with acetylated histone tails and other acetylated proteins. This disrupts the recruitment and function of the SWI/SNF complex at specific chromatin locations, leading to changes in gene expression.

Q3: What are the known off-targets of this compound?

A3: The primary publication on this compound reports high selectivity based on BROMOscan profiling against a panel of bromodomains.[2] While this compound is highly selective for the SMARCA2/4 and PBRM1(5) bromodomains, it is crucial for researchers to empirically determine potential off-target effects in their specific experimental system and at the concentrations used. As a general best practice for chemical probes, it is recommended to perform experiments to rule out off-target effects.

Q4: How can I be confident that the observed phenotype in my experiment is due to the inhibition of the intended targets of this compound?

A4: Confidence in on-target activity can be increased by a multi-faceted approach:

  • Use of an inactive control: A structurally similar but biologically inactive analog of this compound, if available, can help differentiate on-target from off-target effects.

  • Target engagement assays: Directly measuring the binding of this compound to its intended targets in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assay provides direct evidence of target engagement at the concentrations used.

  • Dose-response correlation: A strong correlation between the concentration of this compound required to observe the phenotype and the concentration required to engage the target is indicative of an on-target effect.

Troubleshooting Guide: Investigating and Mitigating Off-Target Effects

This guide provides a systematic approach to troubleshooting potential off-target effects when using this compound.

Issue Potential Cause Recommended Action
Unexpected or inconsistent phenotype Off-target activity of this compound1. Confirm On-Target Engagement: Perform a target engagement assay (e.g., CETSA or NanoBRET) to verify that this compound is binding to SMARCA2/4 in your cells at the effective concentration. 2. Titrate this compound Concentration: Determine the minimal effective concentration to elicit the desired on-target phenotype. Off-target effects are often observed at higher concentrations. 3. Use an Orthogonal Probe: If available, use a structurally different SMARCA2/4 bromodomain inhibitor. If the phenotype is recapitulated, it is more likely to be on-target.
Cellular toxicity at effective concentrations Off-target effects leading to cytotoxicity1. Perform a Cytotoxicity Assay: Determine the concentration range where this compound induces cytotoxicity in your cell line (e.g., using an MTT or LDH assay). 2. Lower the Concentration: If possible, use this compound at a concentration that is effective for target inhibition but below the toxic threshold. 3. Time-Course Experiment: Reduce the incubation time with this compound to see if the on-target effect can be observed before the onset of toxicity.
Phenotype does not correlate with known SMARCA2/4 biology The observed phenotype may be due to inhibition of an unknown off-target.1. Broad Off-Target Profiling: Consider performing a broad screen (e.g., kinome scan or a broader panel of bromodomains) to identify potential off-target interactions of this compound. 2. Literature Search on the Pyridazine Scaffold: The pyridazine moiety in this compound is present in other bioactive molecules.[4][5][6][7] A literature review may provide clues to potential off-target classes.

Quantitative Data Summary

The following table summarizes the reported potency and selectivity of this compound.

Target IC50 (µM) Kd (µM)
SMARCA40.0350.010
SMARCA2-0.016
PBRM1 (BD5)-0.018
PBRM1 (BD2)-0.049

Data sourced from MedChemExpress and other publications referencing the primary study.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol to Confirm Target Engagement

CETSA is a powerful technique to verify the binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

1. Cell Treatment:

  • Culture cells to 80-90% confluency.
  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

2. Heating:

  • After treatment, harvest the cells and resuspend them in a suitable buffer.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
  • Immediately cool the samples on ice.

3. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
  • Separate the soluble and aggregated protein fractions by centrifugation.
  • Collect the supernatant (soluble fraction).

4. Protein Detection:

  • Analyze the amount of soluble target protein (SMARCA2 or SMARCA4) in the supernatant at each temperature point by Western blotting or other quantitative protein detection methods.

5. Data Analysis:

  • Plot the amount of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples.
  • A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol

The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.

1. Cell Preparation:

  • Co-transfect cells (e.g., HEK293T) with a plasmid encoding the target protein (e.g., SMARCA2) fused to NanoLuc® luciferase and a plasmid for a fluorescent tracer.
  • Plate the transfected cells in a suitable assay plate and incubate for 24 hours.

2. Assay Procedure:

  • Prepare serial dilutions of this compound.
  • Add the this compound dilutions and the fluorescent tracer to the cells.
  • Add the NanoBRET™ substrate.
  • Incubate for a specified time (e.g., 2 hours) at 37°C.

3. BRET Measurement:

  • Measure the donor (NanoLuc®) emission and the acceptor (tracer) emission using a luminometer capable of detecting BRET signals.
  • Calculate the BRET ratio (acceptor emission / donor emission).

4. Data Analysis:

  • This compound will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal in a dose-dependent manner.
  • Plot the BRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

Visualizations

GNE_064_Signaling_Pathway cluster_nucleus Nucleus GNE064 This compound SWI_SNF SWI/SNF Complex (SMARCA2/4, PBRM1) GNE064->SWI_SNF Inhibition Chromatin Chromatin SWI_SNF->Chromatin Binding & Remodeling AcetylatedHistones Acetylated Histones AcetylatedHistones->SWI_SNF Recruitment GeneExpression Altered Gene Expression Chromatin->GeneExpression

Caption: Signaling pathway showing this compound inhibition of the SWI/SNF complex.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound ConfirmTE Confirm On-Target Engagement? (e.g., CETSA, NanoBRET) Start->ConfirmTE DoseResponse Perform Dose-Response Curve for Phenotype & Target ConfirmTE->DoseResponse Yes OffTarget Potential Off-Target Effect ConfirmTE->OffTarget No Correlate Do Potencies Correlate? DoseResponse->Correlate OrthogonalProbe Use Structurally Distinct Orthogonal Probe Correlate->OrthogonalProbe Yes Correlate->OffTarget No PhenotypeRecap Is Phenotype Recapitulated? OrthogonalProbe->PhenotypeRecap OnTarget High Confidence On-Target Effect PhenotypeRecap->OnTarget Yes PhenotypeRecap->OffTarget No InvestigateOffTarget Investigate Potential Off-Targets OffTarget->InvestigateOffTarget

Caption: Logical workflow for troubleshooting unexpected phenotypes with this compound.

References

GNE-064 inconsistent results in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2][3]

Frequently Asked Questions (FAQs)

General

  • Q1: What is this compound and what are its primary targets? this compound is a potent, selective, and orally bioavailable chemical probe.[1][2] Its primary targets are the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and the fifth bromodomain of PBRM1.[1][3][4]

  • Q2: What is the recommended solvent and storage condition for this compound? For optimal stability, this compound should be stored at -20°C for long-term use. For short-term use (days to weeks), it can be stored at 0-4°C. The compound is typically shipped at ambient temperature. Information on suitable solvents for reconstitution can be found on the supplier's datasheet, but DMSO is commonly used for initial stock solutions.

Assay-Specific Issues & Troubleshooting

  • Q3: I am observing significant variability in my cell-based assay results with this compound. What are the potential causes? Inconsistent results in cell-based assays can arise from several factors:

    • Cell Line Specificity: The cellular context, including the expression levels of SMARCA2, SMARCA4, and PBRM1, can significantly influence the response to this compound.

    • Compound Solubility: Poor solubility of this compound in aqueous assay media can lead to inaccurate concentrations and variable effects.

    • Assay Conditions: Variations in cell density, incubation time, and passage number can all contribute to result variability.

    • Off-Target Effects: Although this compound is highly selective, at high concentrations, off-target effects could potentially contribute to inconsistent or unexpected results.

  • Q4: My IC50/EC50 values for this compound differ from published data. What should I check? Discrepancies in potency values can be due to:

    • Assay Format: Different assay formats (e.g., biochemical vs. cellular) will yield different potency values.

    • Reagent Quality: Ensure the purity and integrity of the this compound lot. Degradation of the compound can lead to a loss of potency.

    • Experimental Parameters: Variations in substrate concentration (for biochemical assays) or serum concentration (for cellular assays) can shift IC50/EC50 values.

    • Data Analysis: The method used for curve fitting and data normalization can impact the calculated potency.

Troubleshooting Guides

Guide 1: Addressing Inconsistent Cellular Assay Results

This guide provides a systematic approach to troubleshooting variability in cell-based assays using this compound.

Experimental Workflow for Troubleshooting Cellular Assays

GNE064_Troubleshooting_Workflow cluster_Initial_Checks Initial Checks cluster_Assay_Optimization Assay Optimization cluster_Data_Analysis Data Analysis & Interpretation cluster_Advanced_Troubleshooting Advanced Troubleshooting Check_Compound Verify this compound Stock (Concentration, Purity, Solubility) Titrate_Compound Titrate this compound Concentration Check_Compound->Titrate_Compound Check_Cells Standardize Cell Culture (Passage Number, Density, Health) Vary_Cell_Density Test Different Cell Densities Check_Cells->Vary_Cell_Density Optimize_Incubation Optimize Incubation Time Titrate_Compound->Optimize_Incubation Review_Normalization Review Data Normalization Optimize_Incubation->Review_Normalization Vary_Cell_Density->Optimize_Incubation Check_Curve_Fit Verify Curve Fitting Model Review_Normalization->Check_Curve_Fit Compare_Controls Analyze Positive/Negative Controls Check_Curve_Fit->Compare_Controls Target_Engagement Confirm Target Engagement (e.g., Cellular Thermal Shift Assay) Compare_Controls->Target_Engagement If still inconsistent Off_Target_Analysis Investigate Potential Off-Target Effects Target_Engagement->Off_Target_Analysis

Caption: A workflow diagram for troubleshooting inconsistent results in this compound cellular assays.

Guide 2: Investigating Unexpected Phenotypes

If this compound induces an unexpected cellular phenotype, consider the following logical diagnostic flow.

Logical Flow for Diagnosing Unexpected Phenotypes

GNE064_Phenotype_Diagnosis Start Unexpected Phenotype Observed Concentration_Check Is this compound concentration > 10x EC50? Start->Concentration_Check On_Target_Hypothesis Potential On-Target Effect (in a specific cellular context) Concentration_Check->On_Target_Hypothesis No Off_Target_Hypothesis Potential Off-Target Effect Concentration_Check->Off_Target_Hypothesis Yes Rescue_Experiment Perform Rescue Experiment (e.g., express bromodomain) On_Target_Hypothesis->Rescue_Experiment Structural_Analogue Test with a Structurally Different Inhibitor Off_Target_Hypothesis->Structural_Analogue Conclusion_On_Target Phenotype is likely On-Target Rescue_Experiment->Conclusion_On_Target Phenotype Rescued Conclusion_Off_Target Phenotype is likely Off-Target Rescue_Experiment->Conclusion_Off_Target Phenotype Not Rescued Structural_Analogue->Conclusion_On_Target Same Phenotype Structural_Analogue->Conclusion_Off_Target Different Phenotype

Caption: A decision tree for investigating the origin of unexpected phenotypes observed with this compound.

Data & Protocols

This compound Target Affinity and Potency

The following table summarizes the reported binding affinities and cellular potencies of this compound.

TargetAssay TypeValue (µM)
SMARCA4Biochemical (IC50)0.035[5][6]
SMARCA2Cellular (EC50)0.10[5][6]
SMARCA4Binding (Kd)0.01[6][7]
SMARCA2Binding (Kd)0.016[6][7]
PBRM1 (BD5)Binding (Kd)0.018[6][7]
PBRM1 (BD2)Binding (Kd)0.049[6][7]

Protocol: General Cell Viability Assay (e.g., MTT/Resazurin)

This protocol provides a general framework for assessing the effect of this compound on cell viability. Specific parameters should be optimized for your cell line of interest.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Viability Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan crystals.[8]

    • For Resazurin assay: Add resazurin solution to each well and incubate for 1-4 hours.[8]

  • Data Acquisition: Read the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.

Signaling Pathway Context

This compound targets bromodomains, which are involved in recognizing acetylated lysine residues on histones and other proteins. By inhibiting the bromodomains of SMARCA2/4 and PBRM1, this compound disrupts the function of the SWI/SNF chromatin remodeling complex, which plays a crucial role in gene regulation.

GNE064_Pathway cluster_nucleus Nucleus GNE064 This compound SWI_SNF SWI/SNF Complex (contains SMARCA2/4, PBRM1) GNE064->SWI_SNF Inhibits Chromatin_Remodeling Chromatin Remodeling SWI_SNF->Chromatin_Remodeling Mediates Acetylated_Histones Acetylated Histones Acetylated_Histones->SWI_SNF Recruits Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Leads to

Caption: The mechanism of action of this compound in inhibiting the SWI/SNF complex.

References

improving GNE-064 stability for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2][3][4] This guide addresses common challenges related to the stability of this compound in long-term experiments and offers troubleshooting solutions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a selective, orally active, and highly soluble inhibitor of the bromodomains of SMARCA4, SMARCA2, and PBRM1.[5][6][7] It serves as a chemical probe for studying the functions of these proteins in various biological processes.[2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. For short-term storage, it can be kept at 4°C for up to 2 years.[5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[8]

Q3: How should I prepare this compound stock solutions?

A3: this compound is soluble in DMSO at concentrations of ≥ 125 mg/mL (381.82 mM).[5] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO. For in vivo experiments, specific formulations involving solvents like PEG300, Tween-80, and saline are recommended.[5]

Q4: My experimental results with this compound are inconsistent. What are the potential causes?

A4: Inconsistent results can stem from several factors, including:

  • Compound Instability: Degradation of this compound in stock solutions or culture media.

  • Cell Culture Variables: Inconsistencies in cell density, passage number, and confluency.[8]

  • Assay Conditions: Variations in incubation time and environmental conditions like temperature and CO2 levels.[8]

  • Pipetting Errors: Inaccurate dilutions leading to incorrect final concentrations.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Loss of this compound activity over time in long-term cell culture. Compound Degradation: this compound may degrade in aqueous culture media over extended periods.1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Replenish the media with freshly diluted this compound every 24-48 hours for long-term treatments. 3. Minimize exposure of the compound to light and elevated temperatures.
Precipitation of this compound in cell culture media. Low Solubility: The final concentration of this compound in the media may exceed its solubility limit, especially after the addition of other supplements.1. Ensure the final DMSO concentration in the culture media is low (typically <0.1%) to avoid solvent toxicity and enhance solubility. 2. Prepare intermediate dilutions in culture media before adding to the final culture volume. 3. Visually inspect the media for any signs of precipitation after adding this compound.
High variability in IC50 values between experiments. Inconsistent Experimental Conditions: Variations in cell seeding density, assay incubation time, or reagent stability.[8]1. Standardize your cell seeding protocol to ensure consistent cell numbers per well. 2. Maintain a consistent incubation time for the compound treatment across all experiments. 3. Use cells within a consistent and limited passage number range.[8] 4. Always include a positive and negative control in your assays.
Observed cell toxicity is higher than expected. Compound Cytotoxicity or Solvent Effects: The concentration of this compound or the vehicle (DMSO) may be too high for the specific cell line.1. Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cells. 2. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the vehicle control, and is below the toxic threshold for your cells.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.[6]

    • Weigh out the desired amount of this compound powder. The molecular weight is 327.38 g/mol .[5]

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 305.46 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use vials and store at -80°C.[6]

  • Working Solution:

    • Thaw a single-use aliquot of the 10 mM stock solution.

    • Prepare a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

Protocol 2: Cell Viability Assay (IC50 Determination)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).[8]

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Assay Procedure (using a luminescent-based assay):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]

    • Prepare the luminescent assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes.[8]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the average luminescence of the no-cell control from all other wells.

    • Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%.[8]

    • Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[8]

Visualizations

This compound Mechanism of Action

GNE064_Mechanism GNE064 This compound BRD SMARCA2/4, PBRM1 Bromodomains GNE064->BRD Inhibits SWI_SNF SWI/SNF Complex (Chromatin Remodeler) BRD->SWI_SNF Component of Chromatin Chromatin SWI_SNF->Chromatin Remodels Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Regulates Cellular_Processes Changes in Cellular Processes (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Processes Leads to

Caption: this compound inhibits bromodomains, affecting chromatin remodeling and gene expression.

Experimental Workflow for this compound Stability Assessment

GNE064_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Stock Prepare this compound Stock Solution (DMSO) Working Prepare Working Solution in Cell Culture Medium Stock->Working Incubate Incubate at 37°C, 5% CO2 (Time points: 0, 24, 48, 72h) Working->Incubate Collect Collect Aliquots Incubate->Collect HPLC Analyze by HPLC-MS (Quantify remaining this compound) Collect->HPLC Activity Assess Biological Activity (Cell-based assay) Collect->Activity Degradation_Curve Plot Degradation Curve (% this compound vs. Time) HPLC->Degradation_Curve Potency_Change Determine Change in Potency (IC50 shift) Activity->Potency_Change

Caption: Workflow for assessing this compound stability in cell culture conditions.

References

GNE-064 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2][3][4][5][6][7] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a selective, orally active, and highly soluble inhibitor of the bromodomains of SMARCA4 (also known as BRG1), SMARCA2 (also known as BRM), and the fifth bromodomain of PBRM1.[2][5][7][8][9] These proteins are key components of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is highly soluble in DMSO (≥ 125 mg/mL).[2][9] For long-term storage, it is recommended to store the solid compound at -20°C for up to three years and in solvent at -80°C for up to one year.[8]

Q3: What are the known off-targets for this compound?

While this compound is highly selective for its primary targets, a comprehensive BROMOscan profile is available in the supporting information of the primary publication by Taylor et al. (2022) to assess potential off-target binding to other bromodomains.[1][4] Researchers should consult this resource to evaluate potential confounding effects in their specific experimental system.

Q4: Is there an inactive control compound available for this compound?

The primary publication for this compound does not report a structurally similar inactive control compound. When a specific inactive analog is unavailable, it is recommended to use a structurally unrelated compound with a different mechanism of action as a negative control. Additionally, comparing the effects of this compound across multiple cell lines with varying dependence on SMARCA2/4 and PBRM1 can help confirm on-target activity.

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected potency (IC50/EC50 values) in cell-based assays.

Possible Causes & Solutions:

  • Compound Precipitation: this compound is highly soluble in DMSO, but may precipitate in aqueous cell culture media, especially at higher concentrations.

    • Solution: Visually inspect your final dilutions for any signs of precipitation. Prepare fresh serial dilutions in DMSO and then dilute into your final assay medium with vigorous mixing. It is advisable to not exceed a final DMSO concentration of 0.5% in your cell culture, as higher concentrations can have cytotoxic effects.

  • Compound Adsorption: Small molecules can adsorb to plasticware, reducing the effective concentration.

    • Solution: Use low-binding plates and pipette tips. Pre-wetting pipette tips with the dilution buffer before transferring the compound can also minimize loss.

  • Cell Line Variability: The expression levels and functional importance of SMARCA2, SMARCA4, and PBRM1 can vary significantly between different cell lines.

    • Solution: Before starting your experiments, verify the expression of the target proteins in your chosen cell line(s) by Western blot or qPCR. Select cell lines with known dependence on these targets for initial experiments.

  • Incorrect Assay Duration: The optimal incubation time for observing the effects of this compound may vary depending on the cell line and the biological process being studied.

    • Solution: Perform a time-course experiment to determine the optimal duration of treatment. Effects on gene expression may be observed earlier than effects on cell viability.

  • Passive Permeability Issues: While this compound is cell-permeable, differences in cell membrane composition could affect its uptake.

    • Solution: If you suspect poor permeability, you can use a sensitive target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that the compound is reaching its intracellular targets.

Issue 2: High background or unexplained cytotoxicity in experiments.

Possible Causes & Solutions:

  • Solvent Toxicity: High concentrations of DMSO can be toxic to cells.

    • Solution: Ensure the final DMSO concentration in your experiments is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.5%).

  • Off-Target Effects: Although selective, at high concentrations this compound may engage off-target proteins, leading to unexpected phenotypes.

    • Solution: Use the lowest effective concentration of this compound as determined by a dose-response experiment. Refer to the BROMOscan data to identify potential off-targets and use orthogonal approaches, such as siRNA/shRNA knockdown of the primary targets, to confirm that the observed phenotype is on-target.

  • Compound Instability: this compound may be unstable in cell culture medium over long incubation periods.

    • Solution: For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours.

Data Presentation

Table 1: this compound In Vitro Potency and Binding Affinity [2][5][7]

TargetAssay TypeValueUnits
SMARCA4IC500.035µM
SMARCA2EC500.10µM
SMARCA4Kd0.01µM
SMARCA2Kd0.016µM
PBRM1 (BD5)Kd0.018µM
PBRM1 (BD2)Kd0.049µM

Table 2: this compound In Vivo Pharmacokinetics in Female CD-1 Mice [2]

ParameterIntravenous (0.5 mg/kg)Oral (1.0 mg/kg)
Unbound Plasma Clearance16 mL/min/kg-
Half-life (t½)1.1 h-
Oral Bioavailability (F)-59%

Experimental Protocols

Cellular Target Engagement Assay (NanoBRET™)

This protocol is adapted from the supporting information of Taylor et al. (2022) and general NanoBRET™ protocols.

Objective: To quantify the engagement of this compound with its target bromodomains (SMARCA2, SMARCA4, or PBRM1) in live cells.

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc®-tagged SMARCA2, SMARCA4, or PBRM1 bromodomains

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • This compound

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well assay plates

Methodology:

  • Cell Plating: Seed HEK293T cells in white, 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight.

  • Transfection: Transfect cells with the appropriate NanoLuc®-fusion vector according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compounds in Opti-MEM™.

  • Tracer and Compound Addition: 24 hours post-transfection, add the NanoBRET™ tracer and this compound (or vehicle control) to the cells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Luminescence Measurement: Add NanoBRET™ Nano-Glo® Substrate. Read the filtered luminescence (460 nm and >610 nm) on a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio and plot the data to determine the IC50 value for target engagement.

Mandatory Visualizations

GNE_064_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 SWI/SNF Complex cluster_2 Chromatin Remodeling & Gene Expression GNE_064 This compound SMARCA4 SMARCA4/BRG1 (Bromodomain) GNE_064->SMARCA4 SMARCA2 SMARCA2/BRM (Bromodomain) GNE_064->SMARCA2 PBRM1 PBRM1 (Bromodomain 5) GNE_064->PBRM1 SWI_SNF SWI/SNF Complex Assembly SMARCA4->SWI_SNF SMARCA2->SWI_SNF PBRM1->SWI_SNF Chromatin Chromatin SWI_SNF->Chromatin Binds to acetylated histones Remodeling Chromatin Remodeling Chromatin->Remodeling ATP-dependent remodeling Gene_Expression Altered Gene Expression Remodeling->Gene_Expression

Caption: this compound inhibits SMARCA2/4 and PBRM1, disrupting SWI/SNF complex function.

Experimental_Workflow start Start plate_cells Plate Cells (e.g., U2OS) start->plate_cells treat_compound Treat with this compound or Vehicle (DMSO) plate_cells->treat_compound incubate Incubate (Time course) treat_compound->incubate lyse_cells Lyse Cells incubate->lyse_cells assay_readout Assay Readout (e.g., Western Blot, qPCR, Viability) lyse_cells->assay_readout data_analysis Data Analysis assay_readout->data_analysis end End data_analysis->end

Caption: A general experimental workflow for cell-based assays using this compound.

Troubleshooting_Logic issue Inconsistent Results? check_solubility Check Compound Solubility (Visual inspection, fresh dilutions) issue->check_solubility Yes consistent_results Consistent Results issue->consistent_results No check_concentration Verify Compound Concentration (Use appropriate concentration range) check_solubility->check_concentration check_cell_line Validate Cell Line (Target expression, literature review) check_concentration->check_cell_line check_controls Review Controls (Vehicle, positive/negative controls) check_cell_line->check_controls optimize_assay Optimize Assay Parameters (Incubation time, cell density) check_controls->optimize_assay optimize_assay->consistent_results

Caption: A logical decision tree for troubleshooting inconsistent experimental results.

References

GNE-064 Technical Support: Refining Treatment Time Course in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the experimental treatment time course of GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a small molecule inhibitor that selectively targets the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2][3] By binding to these bromodomains, this compound prevents their interaction with acetylated lysine residues on histones, thereby disrupting the recruitment of the SWI/SNF chromatin remodeling complex to target gene promoters. This leads to alterations in gene expression, which can subsequently induce cell cycle arrest and apoptosis in cancer cells.

Q2: What is a recommended starting concentration and treatment duration for this compound in a new cell line? A2: For initial experiments, it is crucial to perform a dose-response curve to determine the half-maximal effective concentration (EC50) in your specific cell line. A common starting range for this compound is between 0.1 µM and 10 µM.[4][5][6] For time-course studies, an initial treatment period of 24 to 72 hours is generally recommended to observe effects on cell proliferation and gene expression. However, including earlier time points (e.g., 2, 4, 8, 12 hours) is advisable to capture transient signaling events.

Q3: I am not observing the expected anti-proliferative effect. What are the potential reasons? A3: A lack of an observable phenotype can stem from several factors, including suboptimal drug concentration, insufficient treatment duration, compound instability, or inherent resistance of the cell line. Please refer to the detailed troubleshooting guide under "Issue 1: No Observable or Weaker-Than-Expected Phenotype" for a systematic approach to resolving this.

Q4: My cells are showing high levels of toxicity even at low concentrations of this compound. How can I address this? A4: Excessive cell toxicity may be due to off-target effects or high sensitivity of your particular cell line.[7] The troubleshooting guide under "Issue 2: Excessive Cell Toxicity" provides strategies to mitigate this, such as lowering the concentration and verifying target specificity.

Q5: How can I confirm that this compound is engaging its intended targets in my cellular experiments? A5: Target engagement can be verified using several methods. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of this compound to SMARCA2 and SMARCA4 in a cellular context.[8][9] Additionally, you can assess the displacement of these proteins from chromatin using Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing.

Troubleshooting Guides

Issue 1: No Observable or Weaker-Than-Expected Phenotype
Possible Cause Troubleshooting Step Rationale
Suboptimal this compound Concentration Perform a dose-response curve (e.g., 0.01 µM to 20 µM) for 72 hours to determine the EC50 for cell viability.Cell lines exhibit varying sensitivities to bromodomain inhibitors.[6]
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72, 96 hours) using an effective concentration of this compound.The desired phenotype, such as apoptosis or changes in gene expression, may have specific time kinetics.
Compound Instability Aliquot stock solutions and store at -80°C, protected from light. Prepare fresh dilutions for each experiment.Bromodomain inhibitors can be susceptible to degradation, leading to loss of activity.
Cell Line Resistance Confirm the expression of SMARCA2, SMARCA4, and PBRM1 in your cell line via Western blot or RT-qPCR.The cellular targets of this compound may not be expressed in your cell line of interest.
Assay Insensitivity Utilize multiple, distinct assays to measure the same endpoint (e.g., different cell viability assays like MTT and CellTiter-Glo).The chosen assay may not be sensitive enough to detect subtle changes induced by this compound.
Issue 2: Excessive Cell Toxicity
Possible Cause Troubleshooting Step Rationale
High this compound Concentration Reduce the concentration of this compound to the lowest effective dose determined from your dose-response analysis.This minimizes potential off-target effects that can contribute to cellular toxicity.[7]
Off-Target Effects As a control, use a structurally unrelated inhibitor of SMARCA2/4 and PBRM1 to see if the toxicity is recapitulated.This helps to differentiate between on-target mediated toxicity and off-target effects of this compound.[4]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the cell culture medium and run a vehicle-only control.High concentrations of solvents like DMSO can be independently toxic to cells.[10]
Issue 3: Inconsistent and Irreproducible Results
Possible Cause Troubleshooting Step Rationale
Variable Cell Culture Conditions Standardize cell passage number, seeding density, and confluence at the time of treatment.Cellular responses to inhibitors can be influenced by the physiological state of the cells.
Inconsistent Compound Preparation Prepare a large batch of the this compound stock solution to be used across a series of experiments. Ensure complete dissolution and vortex before making dilutions.This ensures consistent dosing and minimizes variability between experiments.
Assay Performance Include positive and negative controls in every experiment. Standardize all incubation times and reagent concentrations.This helps to monitor and control for technical variability in the assay itself.

Quantitative Data Summary

Table 1: In Vitro Profile of this compound

TargetAssay TypeValueReference
SMARCA4Biochemical IC500.035 µM[4][5][6]
SMARCA2Cellular EC500.10 µM[4][5][6]
SMARCA4Binding Affinity (Kd)0.01 µM[4][5]
SMARCA2Binding Affinity (Kd)0.016 µM[4][5]
PBRM1 (Bromodomain 5)Binding Affinity (Kd)0.018 µM[4][5]
PBRM1 (Bromodomain 2)Binding Affinity (Kd)0.049 µM[4][5]

Table 2: Recommended Time-Course for Cellular Assays with this compound

AssayObjectiveRecommended Time PointsExpected Outcome
Target Engagement (CETSA)Confirm direct binding to SMARCA2/41, 4, 8, 24 hoursIncreased thermal stability of target proteins.
Gene Expression (RT-qPCR/RNA-seq)Analyze changes in downstream gene transcription6, 12, 24, 48 hoursAltered expression of SMARCA2/4/PBRM1 target genes.
Cell Viability (e.g., MTT, CellTiter-Glo)Assess impact on cell proliferation24, 48, 72, 96, 120 hoursTime- and dose-dependent decrease in cell viability.
Apoptosis (e.g., Annexin V staining)Detect induction of programmed cell death24, 48, 72 hoursIncreased percentage of apoptotic cells.
Cell Cycle (e.g., Propidium Iodide staining)Determine effects on cell cycle progression24, 48, 72 hoursAccumulation of cells in a specific phase of the cell cycle.

Experimental Protocols

Protocol 1: Time-Course Cell Viability Assay

Objective: To determine the time-dependent effect of this compound on cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete growth medium

  • 96-well clear-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

Procedure:

  • Seed cells into 96-well plates at a pre-determined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Aspirate the medium from the cells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plates for various time points (e.g., 24, 48, 72, 96 hours).

  • At the end of each time point, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Time-Course Analysis of Target Gene Expression

Objective: To evaluate the effect of this compound on the expression of downstream target genes over time.

Materials:

  • This compound stock solution

  • Cell line of interest

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with an effective concentration of this compound or a vehicle control.

  • Harvest cells at various time points (e.g., 6, 12, 24, 48 hours) and extract total RNA.

  • Synthesize cDNA from 1 µg of total RNA.

  • Perform quantitative real-time PCR (qPCR) using the synthesized cDNA and gene-specific primers.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle control at each time point.

Visualizations

GNE064_Signaling_Pathway cluster_targets Bromodomain Targets GNE064 This compound SMARCA2 SMARCA2 GNE064->SMARCA2 inhibits SMARCA4 SMARCA4 GNE064->SMARCA4 inhibits PBRM1 PBRM1 GNE064->PBRM1 inhibits Chromatin Chromatin Remodeling (SWI/SNF Complex) SMARCA2->Chromatin are components of SMARCA4->Chromatin are components of PBRM1->Chromatin are components of GeneExpression Altered Gene Expression Chromatin->GeneExpression regulates CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow_Time_Course start Start dose_response 1. Dose-Response (Determine EC50) start->dose_response time_course 2. Time-Course (Multiple Time Points) dose_response->time_course target_engagement 3. Target Engagement (e.g., CETSA) time_course->target_engagement phenotypic_assays 4. Phenotypic Assays (Viability, Apoptosis, etc.) time_course->phenotypic_assays data_analysis 5. Data Analysis and Interpretation target_engagement->data_analysis phenotypic_assays->data_analysis end Optimized Protocol data_analysis->end

Caption: Workflow for refining this compound treatment time course.

Troubleshooting_Guide cluster_issues Common Problems cluster_solutions_no_effect Solutions for No Effect cluster_solutions_toxicity Solutions for Toxicity cluster_solutions_inconsistent Solutions for Inconsistency problem Experimental Issue no_effect No/Weak Phenotype problem->no_effect toxicity High Toxicity problem->toxicity inconsistent Inconsistent Results problem->inconsistent check_conc Optimize Concentration no_effect->check_conc check_time Extend Time Course no_effect->check_time check_compound Verify Compound Stability no_effect->check_compound lower_conc Lower Concentration toxicity->lower_conc check_off_target Assess Off-Target Effects toxicity->check_off_target standardize_culture Standardize Cell Culture inconsistent->standardize_culture standardize_prep Standardize Reagent Prep inconsistent->standardize_prep

Caption: Troubleshooting decision framework for this compound experiments.

References

GNE-064 In Vitro Applications: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-064 in vitro. Our aim is to help you overcome common solubility challenges and ensure the successful application of this potent and selective chemical probe in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For in vitro applications, it is advisable to prepare a high-concentration stock solution in high-purity, sterile DMSO.

Q2: this compound is described as "highly soluble," yet I am observing precipitation in my cell culture medium. Why is this happening?

This is a common phenomenon known as "solvent shock." While this compound is highly soluble in DMSO, its aqueous solubility is significantly lower. When a concentrated DMSO stock is rapidly diluted into an aqueous cell culture medium, the compound can crash out of solution, leading to precipitation. The key is to employ proper dilution techniques to maintain this compound in a soluble state.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general recommendation is to not exceed 0.5% (v/v), with many researchers aiming for 0.1% or lower. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent.

Troubleshooting Guide: Precipitation in Cell Culture Media

Encountering precipitation when diluting your this compound stock solution into cell culture media is a frequent challenge. This guide provides a step-by-step approach to diagnose and resolve this issue.

Experimental Workflow for Preparing this compound Working Solutions

GNE_064_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_prep Weigh this compound Powder add_dmso Add Sterile DMSO stock_prep->add_dmso High-Purity dissolve Vortex/Warm to Dissolve add_dmso->dissolve e.g., to 10-50 mM store Store at -20°C/-80°C dissolve->store Aliquot for single use serial_dilution Perform Serial Dilutions in Culture Medium store->serial_dilution Use fresh aliquot add_to_cells Add to Cell Culture serial_dilution->add_to_cells Final concentration

Caption: Workflow for preparing this compound stock and working solutions.

Decision Tree for Troubleshooting Precipitation

Precipitation_Troubleshooting start Precipitation Observed in Cell Culture Medium check_stock Is the stock solution clear? start->check_stock stock_cloudy No, it's cloudy or has particles. check_stock->stock_cloudy No stock_clear Yes, it's clear. check_stock->stock_clear Yes check_dilution How was the working solution prepared? direct_dilution Direct dilution of stock into final volume. check_dilution->direct_dilution Direct serial_dilution Serial dilution in medium. check_dilution->serial_dilution Serial check_final_conc What is the final concentration of this compound? high_conc High (e.g., >10 µM) check_final_conc->high_conc High low_conc Low (e.g., <1 µM) check_final_conc->low_conc Low solution_stock Action: Warm stock at 37°C and vortex. If still cloudy, prepare fresh stock. stock_cloudy->solution_stock stock_clear->check_dilution solution_dilution Action: Use a serial dilution approach. Prepare an intermediate dilution in medium first. direct_dilution->solution_dilution serial_dilution->check_final_conc solution_conc Action: The concentration may exceed solubility. Perform a dose-response to find the maximum soluble concentration. high_conc->solution_conc solution_ok Issue likely lies elsewhere. Consider media components or pH. low_conc->solution_ok SWI_SNF_Pathway cluster_nucleus Nucleus Histone Histone Tails Acetylation Histone Acetylation (e.g., by HATs) Histone->Acetylation SWI_SNF SWI/SNF Complex (contains SMARCA2/4, PBRM1) Acetylation->SWI_SNF recruits Chromatin Chromatin Remodeling SWI_SNF->Chromatin ATP-dependent Gene_Expression Altered Gene Expression Chromatin->Gene_Expression GNE064 This compound GNE064->block_point block_point->SWI_SNF inhibits bromodomain interaction

References

Validation & Comparative

A Head-to-Head Comparison of GNE-064 and PFI-3: Selective Bromodomain Inhibitors Targeting the SWI/SNF Complex

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent chemical probes, GNE-064 and PFI-3. Both inhibitors selectively target the bromodomains of the SWI/SNF chromatin remodeling complex, offering valuable tools to investigate its role in health and disease.

This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding of these two inhibitors.

Mechanism of Action and Target Selectivity

Both this compound and PFI-3 are potent and selective inhibitors of the bromodomains of the ATPase subunits of the SWI/SNF complex, namely SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), as well as the fifth bromodomain of PBRM1 (BAF180).[1][2][3][4] These bromodomains are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, a crucial step for tethering the SWI/SNF complex to specific genomic locations.[1]

By competitively binding to the acetyl-lysine binding pocket of these bromodomains, this compound and PFI-3 prevent the SWI/SNF complex from engaging with chromatin.[2] This inhibition disrupts the complex's chromatin remodeling activities, which are essential for regulating gene expression and facilitating DNA repair processes.[1][5][6] PFI-3, for instance, has been shown to sensitize cancer cells to DNA-damaging agents by impairing the recruitment of the SWI/SNF complex to sites of double-strand breaks.[5][6][7]

This compound is highlighted as a highly potent and selective chemical probe with good cellular permeability and oral bioavailability, making it suitable for in vivo studies.[3][4][8] PFI-3 is also a well-characterized and selective probe that has been extensively used to study the function of SWI/SNF bromodomains, particularly in the context of cancer biology and skeletal muscle differentiation.[5][6][9]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and PFI-3, allowing for a direct comparison of their potency and selectivity.

Table 1: Binding Affinity (Kd) of this compound and PFI-3 for Target Bromodomains

InhibitorTarget BromodomainAssay MethodKd (nM)
This compound SMARCA4-10
SMARCA2-16
PBRM1 (BD5)-18
PBRM1 (BD2)-49
PFI-3 SMARCA4BROMOscan55
SMARCA2BROMOscan110
SMARCA4Isothermal Titration Calorimetry (ITC)89
PBRM1 (BD5)Isothermal Titration Calorimetry (ITC)48

Data for this compound from[10]. Data for PFI-3 from[11].

Table 2: Inhibitory Concentration (IC50/EC50) of this compound and PFI-3

InhibitorAssayCell Line/TargetIC50/EC50 (µM)
This compound Inhibition of SMARCA4-0.035
Inhibition of SMARCA2-0.10
PFI-3 In Situ Cell Extraction (GFP-SMARCA2 Bromodomain)U2OS5.8
Cell Viability (Monotherapy)MG-63 (Osteosarcoma)26.49
Cell Viability (Monotherapy)LS-123 (Colon Adenocarcinoma)26.60
Cell Viability (Monotherapy)SU-DHL-4 (B Cell Lymphoma)26.84

Data for this compound from[12]. Data for PFI-3 from[7][11].

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

SWI_SNF_Inhibition_Pathway Mechanism of SWI/SNF Bromodomain Inhibition cluster_nucleus Cell Nucleus Acetylated_Histones Acetylated Histones Bromodomain Bromodomain Acetylated_Histones->Bromodomain Recognizes SWI_SNF_Complex SWI/SNF Complex (SMARCA4/2, PBRM1) Chromatin_Remodeling Chromatin Remodeling SWI_SNF_Complex->Chromatin_Remodeling Mediates Bromodomain->SWI_SNF_Complex Part of GNE_064_PFI_3 This compound / PFI-3 GNE_064_PFI_3->Bromodomain Inhibits Binding Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression DNA_Repair Impaired DNA Repair Chromatin_Remodeling->DNA_Repair Cellular_Outcomes Cell Cycle Arrest, Apoptosis, Senescence DNA_Repair->Cellular_Outcomes

Caption: Mechanism of SWI/SNF Bromodomain Inhibition by this compound and PFI-3.

Chromatin_Binding_Assay_Workflow Experimental Workflow: Cell-Based Chromatin Binding Assay Start Start Cell_Culture 1. Culture U2OS cells Start->Cell_Culture Transfection 2. Transfect with GFP-tagged Bromodomain Cell_Culture->Transfection Compound_Treatment 3. Treat with this compound/PFI-3 or Vehicle (DMSO) Transfection->Compound_Treatment Cell_Lysis 4. In situ cell extraction (Detergent Lysis) Compound_Treatment->Cell_Lysis Fractionation 5. Separate Chromatin-bound and Soluble fractions Cell_Lysis->Fractionation Western_Blot 6. Analyze fractions by Western Blot for GFP Fractionation->Western_Blot Quantification 7. Quantify band intensity to determine displacement Western_Blot->Quantification End End Quantification->End

Caption: Workflow for a Cell-Based Chromatin Binding Assay.

Experimental Protocols

Detailed methodologies for key experiments are crucial for interpreting the provided data and for designing future studies.

Isothermal Titration Calorimetry (ITC)

This biophysical technique is used to determine the binding affinity (Kd) of an inhibitor to its target protein.

  • Sample Preparation: Purified recombinant bromodomain protein (e.g., SMARCA4) is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The inhibitor (this compound or PFI-3) is dissolved in the final dialysis buffer.

  • ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

  • Titration: A series of small, sequential injections of the inhibitor are made into the protein solution. The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

BROMOscan® Assay

This is a competitive binding assay used to determine the selectivity of a compound against a large panel of bromodomains.

  • Assay Principle: The test compound is incubated with a DNA-tagged bromodomain and an immobilized ligand that binds to the bromodomain.

  • Competition: The test compound competes with the immobilized ligand for binding to the bromodomain.

  • Quantification: The amount of bromodomain bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound bromodomain indicates stronger binding of the test compound.

  • Kd Calculation: The results are used to calculate the dissociation constant (Kd) for the interaction between the test compound and each bromodomain in the panel.

Cell-Based Chromatin Binding Assay (In Situ Cell Extraction)

This assay measures the ability of an inhibitor to displace a bromodomain from chromatin within a cellular context.[11]

  • Cell Culture and Transfection: A suitable cell line (e.g., U2OS) is cultured and transfected with a plasmid expressing a fluorescently-tagged bromodomain (e.g., GFP-SMARCA2).[11]

  • Compound Treatment: The transfected cells are treated with various concentrations of the inhibitor (this compound or PFI-3) or a vehicle control (e.g., DMSO) for a defined period.[11]

  • Cell Lysis and Fractionation: Cells are subjected to in situ extraction using a detergent-containing buffer to separate the soluble proteins from the chromatin-bound proteins.

  • Analysis: The amount of the GFP-tagged bromodomain in the chromatin-bound fraction is quantified, typically by Western blotting, to determine the extent of displacement by the inhibitor.[11] The concentration of the inhibitor that causes 50% displacement is the IC50 value.[11]

Cell Viability Assay

This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the inhibitor (this compound or PFI-3) for a specified duration (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • IC50 Determination: The results are plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) is calculated.

Conclusion

Both this compound and PFI-3 are invaluable tools for probing the function of the SWI/SNF complex. The choice between these two inhibitors will depend on the specific experimental needs.

  • This compound appears to be a more potent inhibitor based on the available binding affinity and inhibitory concentration data. Its reported oral bioavailability also makes it a strong candidate for in vivo studies.[3][4][8]

  • PFI-3 is a well-established and thoroughly characterized probe that has been successfully used in a variety of in vitro and in vivo models to elucidate the role of SWI/SNF bromodomains in cancer and development.[5][6][9] Its ability to sensitize cancer cells to chemotherapy is a particularly noteworthy finding.[5][6]

Researchers should carefully consider the specific targets, desired potency, and experimental system (in vitro vs. in vivo) when selecting the appropriate inhibitor for their studies. The data and protocols presented in this guide are intended to aid in this decision-making process and to facilitate the design of robust and informative experiments.

References

GNE-064 in Focus: A Comparative Guide to SMARCA2/4 Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex plays a pivotal role in regulating gene expression, and its core ATPase subunits, SMARCA2 (BRM) and SMARCA4 (BRG1), have emerged as significant targets in oncology. The bromodomains of these proteins, which recognize acetylated lysine residues on histones, are crucial for tethering the complex to chromatin. Inhibition of these bromodomains presents a compelling therapeutic strategy. This guide provides a detailed comparison of GNE-064, a potent and selective SMARCA2/4 inhibitor, with other key inhibitors, supported by experimental data and detailed protocols.

Overview of SMARCA2/4 Bromodomain Inhibitors

Small molecule inhibitors targeting the bromodomains of SMARCA2 and SMARCA4 have been developed to disrupt their function in chromatin binding. This compound and PFI-3 are two of the most well-characterized chemical probes for these targets. While both exhibit high affinity for the family VIII bromodomains, which include SMARCA2, SMARCA4, and PBRM1, they possess distinct profiles. More recently, the field has expanded to include protein degraders, such as PRT3789, which represent an alternative and potent approach to antagonize SMARCA2 function.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the biochemical and cellular potency of this compound and other notable SMARCA2/4 inhibitors.

CompoundTarget(s)Assay TypeIC50 (µM)Kd (µM)Cell-Based Potency (EC50 in µM)Reference(s)
This compound SMARCA4, SMARCA2, PBRM1(BD5), PBRM1(BD2)TR-FRET0.035 (SMARCA4)0.010 (SMARCA4), 0.016 (SMARCA2), 0.018 (PBRM1 BD5), 0.049 (PBRM1 BD2)0.10 (ZsGreen-SMARCA2 BD)[1]
PFI-3 SMARCA2, SMARCA4, PBRM1(BD5)BROMOscan®, ITC-0.110 (SMARCA2), 0.055 (SMARCA4), 0.048 (PBRM1 BD5), 0.089 (SMARCA4)5.8 (GFP-SMARCA2 BD displacement)[2][3][4]
DCSM06-05 SMARCA2AlphaScreen9.022.4-[5]

Note: IC50, 50% inhibitory concentration; Kd, dissociation constant; EC50, 50% effective concentration. Assays and cell lines used can influence reported values.

Signaling Pathway and Mechanism of Action

SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. The bromodomain within these proteins facilitates the binding of the complex to acetylated histones, a key step in modulating chromatin structure and gene expression. By competitively binding to the acetyl-lysine binding pocket of the bromodomain, inhibitors like this compound prevent this interaction, leading to the dissociation of the SWI/SNF complex from certain chromatin regions and subsequent alteration of gene transcription.

SWI_SNF_Pathway cluster_nucleus Nucleus Histone Acetylated Histone Tail SMARCA2_4 SMARCA2/4 (within SWI/SNF complex) Histone->SMARCA2_4 Bromodomain Interaction Chromatin Chromatin SMARCA2_4->Chromatin Remodeling Gene Target Gene Chromatin->Gene Accessibility Transcription Transcription Gene->Transcription Inhibitor This compound Inhibitor->SMARCA2_4 Inhibition

Figure 1: Mechanism of SMARCA2/4 Bromodomain Inhibition.

Detailed Experimental Protocols

Accurate assessment of inhibitor potency and selectivity is paramount. Below are detailed protocols for common biochemical and cell-based assays used in the characterization of SMARCA2/4 bromodomain inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Biochemical Potency

This assay measures the ability of a test compound to disrupt the interaction between the SMARCA2/4 bromodomain and an acetylated histone peptide.

Protocol:

  • Reagent Preparation:

    • Prepare a master mix containing 3x BRD Homogeneous Assay Buffer, Bromodomain Ligand 2 (biotinylated acetylated peptide), and water.

    • Dilute GST-tagged SMARCA2 bromodomain protein in 1x BRD Homogeneous Assay Buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in inhibitor buffer with a final DMSO concentration below 0.5%.

  • Assay Procedure (384-well format):

    • To "Test Inhibitor" wells, add 2.5 µl of the inhibitor solution. To "Positive Control" and "Blank" wells, add 2.5 µl of inhibitor buffer.

    • Add 5 µl of the master mixture to all wells except the "Substrate Control".

    • Add 2.5 µl of diluted SMARCA2 protein to the "Positive Control" and "Test Inhibitor" wells. Add 2.5 µl of 1x BRD Homogeneous Assay Buffer to the "Blank" wells.

    • Incubate the plate at room temperature for 30 minutes with slow shaking.

  • Detection:

    • Add AlphaLISA® GSH Acceptor beads to all wells.

    • Incubate in the dark at room temperature for 60 minutes.

    • Add AlphaScreen® Streptavidin-conjugated Donor beads to all wells.

    • Incubate in the dark at room temperature for 30-60 minutes.

    • Read the plate on an AlphaScreen-compatible microplate reader.

  • Data Analysis:

    • Subtract the "Blank" signal from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

AlphaScreen_Workflow start Start reagent_prep Prepare Reagents: - Master Mix (Peptide, Buffer) - Diluted SMARCA2 Protein - Inhibitor Dilution Series start->reagent_prep plate_addition Add Reagents to 384-well Plate: - Inhibitor/Buffer - Master Mix - SMARCA2 Protein reagent_prep->plate_addition incubation1 Incubate for 30 min at RT plate_addition->incubation1 add_acceptor Add Acceptor Beads incubation1->add_acceptor incubation2 Incubate for 60 min (dark) add_acceptor->incubation2 add_donor Add Donor Beads incubation2->add_donor incubation3 Incubate for 30-60 min (dark) add_donor->incubation3 read_plate Read Alpha Counts incubation3->read_plate analyze_data Analyze Data: - Calculate % Inhibition - Determine IC50 read_plate->analyze_data end End analyze_data->end

Figure 2: AlphaScreen Experimental Workflow.
NanoBRET™ Target Engagement Assay for Cellular Potency

This assay measures the ability of a compound to engage the SMARCA2/4 bromodomain within intact cells by competing with a fluorescent tracer.

Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector expressing the SMARCA2 or SMARCA4 bromodomain fused to NanoLuc® luciferase.

    • Culture the transfected cells overnight.

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Procedure:

    • Dispense the cell suspension into a 96-well plate.

    • Add the NanoBRET™ tracer and the test compound at various concentrations to the wells.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Detection:

    • Add NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® inhibitor to all wells.

    • Read the plate immediately, measuring both donor (460nm) and acceptor (618nm) emissions.

  • Data Analysis:

    • Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the corrected ratio against the concentration of the test compound to determine the cellular EC50.

Conclusion

This compound is a highly potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1.[1][6] Its favorable biochemical and cellular potency, coupled with oral bioavailability, makes it a valuable tool for in vitro and in vivo studies of SWI/SNF complex function.[1] When compared to the earlier generation inhibitor PFI-3, this compound demonstrates comparable or superior biochemical potency. The emergence of SMARCA2-selective degraders offers a distinct mechanism of action that may provide a more sustained and profound biological effect. The choice of tool compound will ultimately depend on the specific research question and experimental context. The detailed protocols provided herein should enable researchers to rigorously evaluate these and other emerging SMARCA2/4-targeted agents.

References

GNE-064: A Comparative Analysis of its Selectivity Profile Against Bromodomains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of the chemical probe GNE-064, with supporting experimental data and protocols.

This compound is a potent and orally bioavailable chemical probe that selectively targets the bromodomains of the chromatin remodeling complex subunits SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2][3][4] This guide provides a comprehensive comparison of this compound's binding affinity against a panel of human bromodomains, supported by detailed experimental methodologies, to aid researchers in its effective application.

Selectivity Profile of this compound

The selectivity of this compound has been rigorously evaluated across the human bromodomain family using the BROMOscan® platform, a competitive binding assay. The dissociation constants (Kd) were determined to quantify the binding affinity of this compound to a wide array of bromodomains.

Table 1: BROMOscan® Selectivity Data for this compound

Bromodomain FamilyTarget ProteinKd (nM)
VIII SMARCA2 16
VIII SMARCA4 10
VIII PBRM1 (BD5) 18
IBRD2 (BD1)>30,000
IBRD2 (BD2)>30,000
IBRD3 (BD1)>30,000
IBRD3 (BD2)>30,000
IBRD4 (BD1)>30,000
IBRD4 (BD2)>30,000
IBRDT (BD1)>30,000
IBRDT (BD2)>30,000
IICREBBP>30,000
IIEP300>30,000
IVBRD9>30,000
VBRPF1>30,000
VIATAD2>30,000
VIIBAZ2A>30,000
VIIBAZ2B>30,000
This table presents a selection of the full BROMOscan® panel data for this compound. The complete dataset can be found in the supplementary information of Taylor et al., J. Med. Chem. 2022, 65, 16, 11177–11186.

As the data indicates, this compound demonstrates high affinity for its primary targets—SMARCA2, SMARCA4, and PBRM1(BD5)—with Kd values in the low nanomolar range. In contrast, it shows minimal to no binding to bromodomains from other families, including the well-studied BET family (BRD2, BRD3, BRD4, BRDT), highlighting its exceptional selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's selectivity.

BROMOscan® Assay

The BROMOscan® technology is a competitive binding assay used to determine the dissociation constants (Kd) of test compounds against a panel of bromodomains.

Experimental Workflow:

GNE064_BROMOscan_Workflow cluster_binding_reaction Binding Reaction cluster_quantification Quantification cluster_data_analysis Data Analysis ligand Immobilized Ligand mix Incubation of Components ligand->mix dna_brd DNA-tagged Bromodomain dna_brd->mix gne064 This compound (Test Compound) gne064->mix capture Capture on Solid Support mix->capture Competitive Binding wash Wash Unbound Components capture->wash qpcr qPCR Quantification wash->qpcr kd Kd Calculation qpcr->kd

BROMOscan® Experimental Workflow

Protocol:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.

  • Procedure:

    • A specific bromodomain, tagged with a unique DNA identifier, is incubated with the test compound (this compound) and an immobilized ligand in a microplate well.

    • If this compound binds to the bromodomain, it prevents the bromodomain from binding to the immobilized ligand.

    • The amount of bromodomain bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag.

    • The dissociation constant (Kd) is calculated by measuring the concentration of this compound required to displace 50% of the bromodomain from the immobilized ligand.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

A TR-FRET assay was utilized to determine the IC50 values of this compound against the bromodomains of SMARCA4 and SMARCA2.

Experimental Workflow:

GNE064_TRFRET_Workflow cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis donor Europium-labeled Anti-GST Antibody (Donor) mix Incubation donor->mix acceptor Biotinylated Histone Peptide + Streptavidin-APC (Acceptor) acceptor->mix brd GST-tagged Bromodomain brd->mix gne064 This compound gne064->mix excite Excitation at 320 nm mix->excite Binding Inhibition emit Emission Measurement (615 nm & 665 nm) excite->emit ratio Calculate FRET Ratio (665nm / 615nm) emit->ratio ic50 Determine IC50 ratio->ic50

TR-FRET Assay Experimental Workflow

Protocol:

  • Assay Principle: This homogenous assay measures the disruption of the interaction between a GST-tagged bromodomain and a biotinylated histone peptide. A Europium-labeled anti-GST antibody serves as the FRET donor, and a streptavidin-allophycocyanin (APC) conjugate bound to the biotinylated peptide acts as the acceptor.

  • Procedure:

    • Reactions were performed in a 384-well plate in a final volume of 20 µL.

    • The reaction mixture contained GST-tagged bromodomain (SMARCA2 or SMARCA4), biotinylated histone H3 peptide, Europium-labeled anti-GST antibody, and streptavidin-APC.

    • This compound was serially diluted and added to the wells.

    • The plate was incubated at room temperature to allow the binding reaction to reach equilibrium.

    • The TR-FRET signal was measured on a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

    • The ratio of the emission at 665 nm to 615 nm was calculated, and IC50 values were determined from the dose-response curves.

Signaling Pathway Context

This compound targets the bromodomains of SMARCA2, SMARCA4, and PBRM1, which are key components of the SWI/SNF chromatin remodeling complex.[5] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.

GNE064_Signaling_Pathway cluster_chromatin Chromatin State cluster_swisnf SWI/SNF Complex cluster_inhibition Inhibition by this compound cluster_transcription Gene Transcription acetylated_histones Acetylated Histones swisnf_complex SMARCA2/4, PBRM1, etc. acetylated_histones->swisnf_complex recruits closed_chromatin Closed Chromatin (Transcriptional Repression) open_chromatin Open Chromatin (Transcriptional Activation) closed_chromatin->open_chromatin transcription_factors Transcription Factors open_chromatin->transcription_factors allows binding swisnf_complex->closed_chromatin remodels gne064 This compound gne064->swisnf_complex inhibits bromodomain gene_expression Altered Gene Expression transcription_factors->gene_expression initiates

Mechanism of Action of this compound

By binding to the bromodomains of SMARCA2, SMARCA4, and PBRM1, this compound prevents the SWI/SNF complex from recognizing and binding to acetylated histones on chromatin. This inhibition disrupts the normal chromatin remodeling process, leading to alterations in gene expression. The specific downstream effects on gene transcription are context-dependent and can be investigated using this compound as a chemical probe.

References

GNE-064 vs. BRD9 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, the SWI/SNF chromatin remodeling complex has emerged as a critical target. This guide provides a detailed comparison of GNE-064, an inhibitor of the SMARCA4/2 and PBRM1 bromodomains, with inhibitors targeting BRD9, another key component of the SWI/SNF complex. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in efficacy, mechanism of action, and experimental validation of these compounds.

Executive Summary

This compound is a selective, orally bioavailable small molecule that targets the bromodomains of SMARCA4, SMARCA2, and PBRM1. In contrast, BRD9 inhibitors are a class of molecules that specifically target the bromodomain of BRD9. While both this compound and BRD9 inhibitors modulate the activity of the SWI/SNF complex, their distinct targets within the complex lead to different biological outcomes and therapeutic opportunities. This guide presents a compilation of available preclinical data to facilitate a direct comparison of their efficacy and mechanistic profiles.

Data Presentation

Biochemical Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound and representative BRD9 inhibitors against their primary targets and other related bromodomains.

CompoundPrimary Target(s)IC50 / KdSelectivity Profile
This compound SMARCA4, SMARCA2, PBRM1SMARCA4 IC50: 0.035 µM[1][2][3][4][5]Selective for SMARCA2/4 and PBRM1 bromodomains[5]
SMARCA2 EC50: 0.10 µM[1][3][4]
SMARCA4 Kd: 0.01 µM[1][3]
SMARCA2 Kd: 0.016 µM[1][3]
PBRM1 (BD5) Kd: 0.018 µM[1][3]
PBRM1 (BD2) Kd: 0.049 µM[1][3]
I-BRD9 BRD9IC50: 50 nM[6]>700-fold selective over BET family; 200-fold selective over BRD7[7]
BI-7273 BRD9IC50: < 50 nM[8]>1000-fold selective over BRD4[8]
BI-9564 BRD9-Selective BRD9 inhibitor[9]
Cellular Efficacy

The anti-proliferative effects of this compound and BRD9 inhibitors have been evaluated in various cancer cell lines. The following table includes available IC50 values in specific cancer contexts.

CompoundCell LineCancer TypeIC50Reference
I-BRD9 Synovial Sarcoma cell linesSynovial SarcomaModest effects with IC50 values in the µM range[10]
BI-7273 Synovial Sarcoma cell linesSynovial SarcomaModest effects with IC50 values in the µM range[10]

Note: Direct comparative studies of this compound in synovial sarcoma cell lines were not publicly available at the time of this review.

Mechanism of Action and Signaling Pathways

Both this compound and BRD9 inhibitors exert their effects by modulating the function of the SWI/SNF chromatin remodeling complex, which plays a pivotal role in regulating gene expression.

BRD9 Inhibitors: In cancers like synovial sarcoma, which is characterized by the SS18-SSX fusion oncoprotein, BRD9 is a critical component of the aberrant BAF (SWI/SNF) complex. The SS18-SSX fusion protein hijacks the BAF complex, leading to dysregulated gene expression and oncogenesis. BRD9 inhibitors or degraders disrupt the function of this oncogenic complex, leading to the downregulation of key cancer-driving genes.[1][10] For instance, degradation of BRD9 has been shown to downregulate MYC target genes and genes involved in ribosome biogenesis and the cell cycle.[2]

This compound: this compound targets the bromodomains of the ATPase subunits of the SWI/SNF complex, SMARCA4 (BRG1) and SMARCA2 (BRM), as well as PBRM1, a subunit of the PBAF form of the complex.[1][3][5] By inhibiting these bromodomains, this compound likely interferes with the recruitment and/or activity of the SWI/SNF complex at specific genomic loci, thereby altering gene expression patterns that are dependent on these subunits.

The distinct targeting strategies of this compound and BRD9 inhibitors within the SWI/SNF complex are depicted in the following diagrams.

DOT script for SWI/SNF Complex and Inhibitor Targets

SWI_SNF_Inhibitors Mechanism of Action of this compound and BRD9 Inhibitors cluster_SWI_SNF SWI/SNF Complex cluster_inhibitors Inhibitors cluster_key Key SMARCA4_2 SMARCA4/2 (ATPase) Other_subunits Other Subunits SMARCA4_2->Other_subunits BRD9 BRD9 BRD9->Other_subunits PBRM1 PBRM1 PBRM1->Other_subunits GNE064 This compound GNE064->SMARCA4_2 GNE064->PBRM1 BRD9i BRD9 Inhibitors BRD9i->BRD9 key_inhibits Inhibits key_arrow

Caption: this compound targets the ATPase subunits SMARCA4/2 and PBRM1, while BRD9 inhibitors target the BRD9 subunit of the SWI/SNF complex.

DOT script for BRD9's Role in Synovial Sarcoma

Synovial_Sarcoma_Pathway Role of BRD9 in Synovial Sarcoma and Point of Intervention for BRD9 Inhibitors cluster_nucleus Nucleus SS18_SSX SS18-SSX Fusion Oncoprotein BAF_complex BAF Complex SS18_SSX->BAF_complex hijacks BRD9 BRD9 BAF_complex->BRD9 incorporates Oncogenic_Genes Oncogenic Gene Expression BRD9->Oncogenic_Genes promotes BRD9_Inhibitor BRD9 Inhibitor BRD9_Inhibitor->BRD9 inhibits

Caption: In synovial sarcoma, BRD9 is a key component of the oncogenic SS18-SSX-BAF complex, which BRD9 inhibitors disrupt.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate bromodomain inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is used to measure the binding affinity of inhibitors to their target bromodomain.

Objective: To determine the IC50 value of a test compound by measuring its ability to disrupt the interaction between a biotinylated histone peptide and a GST-tagged bromodomain.

Materials:

  • GST-tagged bromodomain protein (e.g., BRD9, SMARCA4)

  • Biotinylated histone peptide (acetylated)

  • AlphaScreen™ Glutathione Donor Beads

  • AlphaScreen™ Streptavidin Acceptor Beads

  • Assay Buffer

  • Test compound (e.g., this compound, I-BRD9)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the GST-tagged bromodomain, biotinylated histone peptide, and the test compound at various concentrations.

  • Incubate at room temperature to allow binding to reach equilibrium.

  • Add Glutathione Donor Beads and incubate in the dark.

  • Add Streptavidin Acceptor Beads and incubate in the dark.

  • Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Calculate IC50 values from the resulting dose-response curves.[11][12][13][14]

DOT script for AlphaScreen Workflow

AlphaScreen_Workflow start Start prepare_reagents Prepare Reagents (Protein, Peptide, Compound) start->prepare_reagents plate_addition Add Reagents to 384-well Plate prepare_reagents->plate_addition incubation1 Incubate for Binding Equilibrium plate_addition->incubation1 add_donor Add Donor Beads incubation1->add_donor incubation2 Incubate in Dark add_donor->incubation2 add_acceptor Add Acceptor Beads incubation2->add_acceptor incubation3 Incubate in Dark add_acceptor->incubation3 read_plate Read Plate on AlphaScreen Reader incubation3->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end CETSA_Workflow start Start cell_treatment Treat Cells with Compound or DMSO start->cell_treatment harvest_cells Harvest and Wash Cells cell_treatment->harvest_cells heat_shock Heat Cells to a Range of Temperatures harvest_cells->heat_shock cell_lysis Lyse Cells heat_shock->cell_lysis centrifugation Separate Soluble and Precipitated Proteins cell_lysis->centrifugation protein_analysis Analyze Soluble Protein (Western Blot / MS) centrifugation->protein_analysis analyze_results Analyze Melting Curves protein_analysis->analyze_results end End analyze_results->end

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound and BRD9 inhibitors represent two distinct strategies for targeting the SWI/SNF chromatin remodeling complex. While BRD9 inhibitors have shown promise in specific cancer contexts driven by BRD9 dependency, such as synovial sarcoma, this compound offers a different approach by targeting the core ATPase subunits. The choice between these inhibitors will depend on the specific biological question and the genetic context of the cancer being studied. Further head-to-head comparative studies are needed to fully elucidate their relative therapeutic potential. This guide provides a foundational comparison based on currently available data to aid researchers in their selection and experimental design.

References

A Researcher's Guide to Utilizing GNE-064 and its Negative Control in Bromodomain Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potent and selective bromodomain inhibitor GNE-064 with a proposed negative control, offering experimental data and detailed protocols to aid in the design and interpretation of robust experiments. This compound is a valuable chemical probe for investigating the roles of the bromodomains of SMARCA4, SMARCA2, and PBRM1.[1][2][3][4][5][6][7][8][9][10][11] The use of an appropriate negative control is critical to distinguish on-target effects from off-target or non-specific activities.

This compound: A Potent Inhibitor of SMARCA4, SMARCA2, and PBRM1 Bromodomains

This compound is a selective, orally bioavailable small molecule inhibitor that targets the bromodomains of several key proteins within the SWI/SNF chromatin remodeling complex.[1][2][3][4][5][6][7][9][10][11] Specifically, it exhibits high potency for the bromodomains of SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), as well as the fifth bromodomain of PBRM1 (BAF180).[1][2][3][4][5][7][8][9][10][11]

The Critical Role of a Negative Control

To ensure that the observed biological effects of this compound are due to the specific inhibition of its intended targets, it is essential to use a negative control compound in parallel experiments. An ideal negative control is a molecule that is structurally very similar to the active compound but is devoid of activity against the target. While a commercially available, designated negative control for this compound is not readily identifiable, a suitable control can be proposed based on the structure-activity relationship (SAR) of this compound and its analogs.

For the purpose of this guide, we will refer to a hypothetical inactive analog as This compound-Neg . This compound would ideally possess a modification to a key binding moiety, rendering it unable to interact with the acetyl-lysine binding pocket of the target bromodomains. Researchers may need to collaborate with medicinal chemists to synthesize such a compound. Alternatively, another bromodomain inhibitor with a well-characterized inactive control, such as PFI-3 and its corresponding negative control, can be used as an orthogonal approach to validate findings.[4][5]

Comparative Performance Data

The following tables summarize the key performance metrics of this compound and the expected profile of an ideal negative control, this compound-Neg.

Compound Target IC50 (µM) EC50 (µM) Binding Affinity (Kd, µM)
This compound SMARCA40.035[1][7][9]-0.010[1][9][12][13]
SMARCA2-0.10[1][7][9]0.016[1][9][12][13]
PBRM1 (BD5)--0.018[1][9][12][13]
PBRM1 (BD2)--0.049[1][9][12][13]
This compound-Neg SMARCA4> 100> 100No significant binding
SMARCA2> 100> 100No significant binding
PBRM1> 100> 100No significant binding

Table 1: Biochemical and Cellular Potency. This table highlights the high potency of this compound against its targets and the expected lack of activity for the negative control.

Parameter This compound This compound-Neg
Cell Permeability HighHigh
Oral Bioavailability Good (59% in mice)[12]Expected to be similar to this compound
Off-Target Activity LowLow

Table 2: Physicochemical and Pharmacokinetic Properties. This table outlines the favorable drug-like properties of this compound and the desired comparable profile for a negative control to ensure similar exposure in cellular and in vivo experiments.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach, the following diagrams are provided.

SWI_SNF_Pathway cluster_nucleus Nucleus cluster_swisnf SWI/SNF Complex SMARCA4/2 SMARCA4/2 Core_Subunits Core Subunits SMARCA4/2->Core_Subunits Chromatin Chromatin SMARCA4/2->Chromatin remodels PBRM1 PBRM1 PBRM1->Core_Subunits Histone_Tail Acetylated Histone Tail Histone_Tail->SMARCA4/2 recruits Histone_Tail->PBRM1 recruits Gene_Expression Target Gene Expression Chromatin->Gene_Expression regulates GNE_064 This compound GNE_064->SMARCA4/2 inhibits GNE_064->PBRM1 inhibits

Caption: SWI/SNF complex recruitment and inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Phenotypic Assays Biochemical_Assay Biochemical Assays (AlphaLISA, ITC) Cellular_Assay Cellular Target Engagement (NanoBRET) Biochemical_Assay->Cellular_Assay Confirm Potency Cell_Lines Select Relevant Cell Lines Cellular_Assay->Cell_Lines Select Doses Treatment Treat with this compound vs. This compound-Neg Cell_Lines->Treatment Phenotype_Analysis Analyze Phenotypes (Proliferation, Gene Expression) Treatment->Phenotype_Analysis

Caption: Comparative experimental workflow for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate data interpretation.

Biochemical Assay: AlphaLISA for Bromodomain Inhibition

This assay measures the ability of a compound to disrupt the interaction between a bromodomain and an acetylated histone peptide.

Materials:

  • Recombinant GST-tagged SMARCA4/2 or PBRM1 bromodomain protein.

  • Biotinylated histone H4 acetylated peptide.

  • AlphaLISA Glutathione Acceptor beads.

  • AlphaScreen Streptavidin Donor beads.

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • This compound and this compound-Neg serially diluted in DMSO.

Procedure:

  • Add 2.5 µL of 4x compound dilution (this compound or this compound-Neg) to a 384-well ProxiPlate.

  • Add 2.5 µL of 4x bromodomain protein to all wells.

  • Add 5 µL of 2x biotinylated histone peptide to all wells.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of a 1:1 mixture of AlphaLISA Acceptor and Donor beads (prepared in assay buffer).

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an EnVision plate reader using the AlphaScreen protocol.

  • Calculate IC50 values from the dose-response curves.

Cellular Target Engagement: NanoBRET™ Assay

This assay quantifies the engagement of this compound with its target bromodomain in living cells.

Materials:

  • HEK293 cells.

  • Plasmid encoding NanoLuc®-SMARCA4/2 or PBRM1 bromodomain fusion protein.

  • NanoBRET™ tracer.

  • Opti-MEM I Reduced Serum Medium.

  • FuGENE® HD Transfection Reagent.

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • This compound and this compound-Neg serially diluted in DMSO.

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-bromodomain fusion plasmid and seed in a 96-well plate.

  • After 24 hours, add the NanoBRET™ tracer to the cells.

  • Add serial dilutions of this compound or this compound-Neg to the wells.

  • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.

  • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths.

  • Calculate the NanoBRET™ ratio and determine the EC50 values.

Biophysical Assay: Isothermal Titration Calorimetry (ITC)

ITC directly measures the binding affinity and thermodynamics of the interaction between this compound and the target bromodomain.

Materials:

  • Purified recombinant SMARCA4/2 or PBRM1 bromodomain protein.

  • This compound and this compound-Neg dissolved in ITC buffer.

  • ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

Procedure:

  • Dialyze the protein extensively against the ITC buffer.

  • Prepare the compound solution in the final dialysis buffer.

  • Load the protein solution (e.g., 20 µM) into the sample cell of the ITC instrument.

  • Load the compound solution (e.g., 200 µM) into the injection syringe.

  • Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25°C).

  • Analyze the resulting thermogram to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.

By employing this compound alongside a well-characterized negative control and utilizing these robust experimental protocols, researchers can confidently dissect the specific roles of SMARCA4, SMARCA2, and PBRM1 bromodomains in health and disease.

References

GNE-064: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of GNE-064, a potent and selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and PBRM1, against other notable bromodomain inhibitors. The analysis is supported by experimental data from well-established screening platforms, offering an objective assessment of selectivity and potential off-target effects.

Executive Summary

This compound is a chemical probe targeting the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2 and SMARCA4, as well as the fifth bromodomain of PBRM1.[1] This guide compares its selectivity profile with PFI-3, another SMARCA2/4 inhibitor, and the broader-acting BET (Bromodomain and Extra-Terminal) family inhibitors, JQ1 and I-BET762. Understanding the cross-reactivity of these compounds is crucial for the accurate interpretation of experimental results and for the development of selective therapeutic agents.

Comparative Selectivity Profiles

The following tables summarize the quantitative cross-reactivity data for this compound and its comparator compounds. Data is primarily sourced from BROMOscan®, a competitive binding assay that quantitatively measures the interaction of a test compound against a large panel of bromodomains.

Table 1: this compound Bromodomain Selectivity Profile (BROMOscan® Data)

Target BromodomainDissociation Constant (Kd) in µM
SMARCA2 < 0.03
SMARCA4 < 0.03
PBRM1 (BD5) < 0.03
BRD4 (BD1)> 10
BRD4 (BD2)> 10
CREBBP> 10
EP300> 10
This table represents a selection of key on- and off-targets. A comprehensive screen was performed against a larger panel.

Table 2: PFI-3 Bromodomain Selectivity Profile (BROMOscan® Data)

Target BromodomainDissociation Constant (Kd) in nM
SMARCA2 55
SMARCA4 110
PBRM1 (BD5) 48
BRD4 (BD1)> 10,000
BRD4 (BD2)> 10,000
CREBBP> 10,000
EP300> 10,000

Table 3: JQ1 and I-BET762 BET Family Selectivity

CompoundTarget BromodomainIC50 (nM)Assay Type
JQ1 BRD2 (BD1)50AlphaScreen
BRD3 (BD1)90AlphaScreen
BRD4 (BD1)77AlphaScreen
I-BET762 BRD232.5FRET
BRD342.4FRET
BRD436.1FRET
Note: JQ1 and I-BET762 are pan-BET inhibitors with high affinity for all BET family members. Comprehensive BROMOscan data for a direct comparison is not publicly available.

Kinase Cross-Reactivity

To assess for off-target effects on protein kinases, a critical aspect of inhibitor profiling, compounds are often screened against a panel of kinases.

Table 4: Kinase Panel Screening Summary

CompoundKinase Panel ScreenedNotable Off-Target Kinase Activity
This compound Data not publicly availableData not publicly available
PFI-3 Screened against 36 kinasesNo significant cross-reactivity observed[2]
JQ1 Data not publicly availableData not publicly available
I-BET762 Data not publicly availableData not publicly available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

BROMOscan® Competition Binding Assay

The BROMOscan® platform (Eurofins DiscoverX) is a proprietary competition binding assay used to determine the dissociation constants (Kd) of compounds for a large panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified via qPCR of the DNA tag. A lower signal indicates stronger binding of the test compound.

Protocol:

  • Immobilization: A proprietary ligand for each bromodomain is immobilized on a solid support.

  • Competition: A fixed concentration of the DNA-tagged bromodomain is incubated with the immobilized ligand in the presence of a range of concentrations of the test compound (e.g., this compound).

  • Washing: Unbound bromodomain and test compound are washed away.

  • Quantification: The amount of bromodomain remaining bound to the solid support is quantified by qPCR.

  • Data Analysis: The results are used to generate a dose-response curve, from which the dissociation constant (Kd) is calculated.

BROMOscan_Workflow cluster_assay BROMOscan Assay Immobilized_Ligand Immobilized Ligand Competition Competition Binding Immobilized_Ligand->Competition DNA_Tagged_BRD DNA-Tagged Bromodomain DNA_Tagged_BRD->Competition Test_Compound Test Compound (e.g., this compound) Test_Compound->Competition Wash Wash Unbound Competition->Wash qPCR qPCR Quantification Wash->qPCR Kd_Calculation Kd Calculation qPCR->Kd_Calculation

BROMOscan experimental workflow.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, non-radioactive assay used to measure biomolecular interactions.

Principle: The assay utilizes two types of hydrogel-coated beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon illumination at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (due to a binding event between the molecules attached to the beads), the singlet oxygen triggers a chemiluminescent signal in the Acceptor bead, which is detected at 520-620 nm.

Protocol for Bromodomain Inhibitor Screening:

  • Reagent Preparation:

    • Prepare a biotinylated histone peptide (ligand).

    • Prepare a GST- or His-tagged bromodomain protein (receptor).

    • Prepare Streptavidin-coated Donor beads and anti-GST or anti-His antibody-coated Acceptor beads.

    • Prepare serial dilutions of the test inhibitor (e.g., JQ1).

  • Assay Plate Setup (384-well plate):

    • Add the tagged bromodomain protein.

    • Add the test inhibitor at various concentrations.

    • Add the biotinylated histone peptide.

    • Incubate at room temperature to allow binding to reach equilibrium.

  • Bead Addition:

    • Add the Acceptor beads and incubate.

    • Add the Donor beads and incubate in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the bromodomain-histone peptide interaction. The IC50 value is determined by plotting the signal against the inhibitor concentration.

AlphaScreen_Principle cluster_binding Binding Event cluster_inhibition Inhibition Donor_Bead Donor Bead Acceptor_Bead Acceptor Bead Donor_Bead->Acceptor_Bead BRD Bromodomain Donor_Bead->BRD Strep-Biotin Signal_520_620nm Signal (520-620nm) Acceptor_Bead->Signal_520_620nm Peptide Acetylated Peptide BRD->Peptide Binds Peptide->Acceptor_Bead Ab-Tag Donor_Bead_I Donor Bead BRD_I Bromodomain Donor_Bead_I->BRD_I Acceptor_Bead_I Acceptor Bead No_Signal No Signal Peptide_I Acetylated Peptide Peptide_I->Acceptor_Bead_I Inhibitor Inhibitor Inhibitor->BRD_I Blocks Light_680nm 680nm Light Light_680nm->Donor_Bead Light_680nm->Donor_Bead_I SWI_SNF_Inhibition cluster_pathway SWI/SNF Chromatin Remodeling cluster_inhibition Inhibition by this compound/PFI-3 Acetylated_Histone Acetylated Histone Tail SWI_SNF_Complex SWI/SNF Complex (containing SMARCA2/4) Acetylated_Histone->SWI_SNF_Complex recruits Chromatin_Remodeling Chromatin Remodeling SWI_SNF_Complex->Chromatin_Remodeling SWI_SNF_BRD SMARCA2/4 Bromodomain Gene_Expression Gene Expression Chromatin_Remodeling->Gene_Expression GNE_064 This compound / PFI-3 GNE_064->SWI_SNF_BRD binds to Blocked_Recruitment Blocked Recruitment SWI_SNF_BRD->Blocked_Recruitment Altered_Gene_Expression Altered Gene Expression Blocked_Recruitment->Altered_Gene_Expression

References

GNE-064: A Comparative Guide to Biochemical and Cellular Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biochemical and cellular assay performance of GNE-064, a selective inhibitor of the bromodomains of SMARCA4, SMARCA2, and PBRM1.[1][2][3][4][5] Its activity is compared with PFI-3, another potent inhibitor of the same target class. This document includes detailed experimental protocols and quantitative data to support the validation of this compound's activity.

Biochemical and Cellular Activity: this compound vs. PFI-3

The following tables summarize the key quantitative data for this compound and the alternative compound PFI-3, providing a basis for their comparative evaluation.

Table 1: Biochemical Assay Data

CompoundTargetAssayMetricValue (nM)
This compound SMARCA4Biochemical AssayIC5035
This compound SMARCA4Binding AssayKd10
This compound SMARCA2Binding AssayKd16
This compound PBRM1 (BD5)Binding AssayKd18
PFI-3 SMARCA4BROMOscanKd55
PFI-3 SMARCA2BROMOscanKd110
PFI-3 SMARCA4Isothermal Titration Calorimetry (ITC)Kd89
PFI-3 PB1 (BD5)Isothermal Titration Calorimetry (ITC)Kd48

Table 2: Cellular Assay Data

CompoundTargetAssayCell LineMetricValue (µM)
This compound SMARCA2ZsGreen-SMARCA2 BD expressing cellsU2OSEC500.1
PFI-3 GFP-SMARCA2 BromodomainIn Situ Cell ExtractionU2OSIC505.8[2]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

GNE_064_Signaling_Pathway cluster_nucleus Nucleus GNE064 This compound SWI_SNF SWI/SNF Complex (contains SMARCA4/2) GNE064->SWI_SNF Inhibits Bromodomain Acetylated_Histones Acetylated Histones SWI_SNF->Acetylated_Histones Binds to Chromatin Chromatin SWI_SNF->Chromatin Remodels Acetylated_Histones->Chromatin on Gene_Transcription Target Gene Transcription Chromatin->Gene_Transcription Regulates

Caption: this compound inhibits the bromodomain of SMARCA4/2 within the SWI/SNF complex, preventing its recruitment to acetylated histones and subsequent chromatin remodeling, thereby affecting target gene transcription.

AlphaLISA_Workflow cluster_assay AlphaLISA Biochemical Assay Workflow Start Start Reagents Prepare Reagents: - Biotinylated Histone Peptide - GST-tagged SMARCA4 Bromodomain - this compound/PFI-3 - AlphaLISA Beads Start->Reagents Incubation1 Incubate Compound with Bromodomain and Peptide Reagents->Incubation1 Add_Beads Add Streptavidin-Donor and Anti-GST-Acceptor Beads Incubation1->Add_Beads Incubation2 Incubate in Dark Add_Beads->Incubation2 Read_Plate Read Plate on Alpha-enabled Reader Incubation2->Read_Plate Analyze Analyze Data (IC50) Read_Plate->Analyze

Caption: Workflow for a competitive AlphaLISA biochemical assay to determine the IC50 of inhibitors for the SMARCA4 bromodomain.

GNE064_vs_PFI3 GNE064 This compound + Potent SMARCA4/2 inhibitor + Orally bioavailable + Good solubility - Limited publicly available cellular data Target Shared Target SMARCA4/2 Bromodomains GNE064->Target PFI3 PFI-3 + Well-characterized chemical probe + Publicly available biochemical and cellular data - Lower reported potency than this compound - Primarily a tool compound PFI3->Target

References

On-Target Validation of GNE-064 Mediated Phenotype: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that the observed biological effects of a chemical probe are a direct result of its intended target engagement is paramount. This guide provides a comprehensive comparison of experimental data and methodologies to validate that the phenotype mediated by GNE-064, a potent and selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and PBRM1, is indeed on-target.

This compound is a valuable chemical probe for dissecting the biological roles of the ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4, as well as the polybromo-1 protein, PBRM1.[1][2] However, like any small molecule inhibitor, rigorous validation is necessary to ensure that its cellular effects are not due to off-target interactions. This guide outlines key experimental approaches and presents comparative data to support the on-target activity of this compound.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

A primary method to confirm direct binding of a compound to its target in a cellular context is the Cellular Thermal Shift Assay (CETSA). This assay relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Table 1: Comparison of this compound and Alternative SMARCA2/4 Bromodomain Inhibitors

CompoundTarget(s)Binding Affinity (Kd)Cellular Potency (EC50/IC50)Reference
This compound SMARCA2, SMARCA4, PBRM1SMARCA2: 16 nM, SMARCA4: 10 nM, PBRM1(5): 18 nMSMARCA2 (cellular): 0.10 µM (EC50), SMARCA4 (biochemical): 0.035 µM (IC50)[2][3]
PFI-3 SMARCA2, SMARCA4, PBRM1(5)SMARCA2: 89 nM, SMARCA4: 89 nMSMARCA2 (cellular): 5.8 µM (IC50)[1][4]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for this compound

This protocol is adapted from methodologies used for similar bromodomain inhibitors and the details provided in the this compound primary publication's supplementary information.[2]

  • Cell Culture and Treatment:

    • Culture U2OS (human osteosarcoma) cells, which express endogenous SMARCA2 and SMARCA4.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein (SMARCA2 or SMARCA4) in each sample by Western blotting using specific antibodies.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Evaluating Selectivity: Off-Target Profiling

To ensure that the observed phenotype is not a consequence of unintended interactions, it is crucial to assess the selectivity of this compound against a broad range of potential off-targets, particularly other kinases, given the ATP-competitive nature of many inhibitors.

Table 2: Off-Target Selectivity of this compound

Assay TypePanel SizeKey FindingsReference
KINOMEscan™ >400 kinasesThis compound demonstrates high selectivity for its intended bromodomain targets with minimal off-target kinase interactions at relevant concentrations. Specific data from a comprehensive kinase screen is detailed in the primary publication's supplementary materials.[2][5]
BROMOscan® Full bromodomain panelThis compound exhibits potent and selective binding to the bromodomains of SMARCA2, SMARCA4, and PBRM1, with significantly lower affinity for other bromodomain families.[2]

A common method for broad kinase profiling is the KINOMEscan™ assay, which measures the binding of a compound to a large panel of kinases. The results are typically reported as the percentage of control, where a lower percentage indicates stronger binding.

Functional Readouts of On-Target Activity: Gene Expression Analysis

Inhibition of the bromodomains of SMARCA2 and SMARCA4, which are core components of a chromatin remodeling complex, is expected to alter gene expression. Analyzing these changes provides a functional confirmation of on-target activity.

Experimental Protocol: RNA-Seq Analysis of this compound Treated Cells
  • Cell Treatment: Treat a relevant cell line (e.g., a SMARCA4-deficient cancer cell line where SMARCA2 is essential) with this compound at a concentration that shows cellular target engagement (e.g., 1 µM) and a vehicle control for a specified time (e.g., 24-48 hours).

  • RNA Isolation and Sequencing: Isolate total RNA from the cells and perform RNA sequencing (RNA-Seq) to obtain a global gene expression profile.

  • Data Analysis:

    • Align the sequencing reads to the reference genome and quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment.

    • Conduct pathway analysis to determine if the differentially expressed genes are enriched in specific biological pathways known to be regulated by the SWI/SNF complex.

Definitive On-Target Validation: Resistant Mutant Analysis

The generation and characterization of drug-resistant mutants is a powerful tool to unequivocally link a compound's activity to its intended target. Resistance mutations often occur in the drug-binding pocket of the target protein, preventing the compound from binding and eliciting its effect.

Experimental Workflow: Generation and Analysis of this compound Resistant Mutants

GNE064_Resistant_Mutant_Workflow start Parental Cell Line (Sensitive to this compound) mutagenesis Chronic Exposure to Increasing Concentrations of this compound start->mutagenesis selection Selection of Resistant Clones mutagenesis->selection validation Validate Resistance Phenotype (IC50 Shift) selection->validation sequencing Sequence Target Genes (SMARCA2, SMARCA4, PBRM1) validation->sequencing phenotype Characterize Phenotype of Resistant vs. Parental Cells validation->phenotype

Caption: Workflow for generating and characterizing this compound resistant mutants.

Interpreting the Results: If mutations are identified within the bromodomain-encoding regions of SMARCA2, SMARCA4, or PBRM1 in the resistant clones, and these clones no longer exhibit the this compound-mediated phenotype (e.g., growth inhibition), it provides strong evidence that the observed phenotype is a direct result of this compound binding to these targets.

Signaling Pathway and Logic Diagrams

To further illustrate the concepts discussed, the following diagrams depict the signaling pathway and the logical framework for confirming on-target activity.

SWI_SNF_Pathway GNE064 This compound Bromodomain SMARCA2/4 Bromodomain GNE064->Bromodomain Inhibition SWISNF SWI/SNF Complex Bromodomain->SWISNF Component of Chromatin Chromatin SWISNF->Chromatin Remodels GeneExpression Gene Expression Chromatin->GeneExpression Regulates Phenotype Cellular Phenotype GeneExpression->Phenotype

Caption: Simplified signaling pathway of this compound's target.

OnTarget_Validation_Logic TargetEngagement Target Engagement (CETSA) OnTargetPhenotype Confirmed On-Target Phenotype TargetEngagement->OnTargetPhenotype Selectivity High Selectivity (Kinome/BROMOscan) Selectivity->OnTargetPhenotype FunctionalReadout Downstream Effects (Gene Expression) FunctionalReadout->OnTargetPhenotype GeneticValidation Resistant Mutants GeneticValidation->OnTargetPhenotype

Caption: Logical framework for confirming on-target phenotype.

Conclusion

The confirmation of a this compound-mediated phenotype as being "on-target" requires a multi-faceted approach. By combining direct evidence of target engagement through assays like CETSA, comprehensive selectivity profiling, functional genomic readouts, and definitive genetic validation with resistant mutants, researchers can confidently attribute the observed biological effects to the inhibition of SMARCA2, SMARCA4, and PBRM1 bromodomains. This rigorous validation is essential for the reliable use of this compound as a chemical probe to further our understanding of the SWI/SNF complex in health and disease.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of GNE-064

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of GNE-064, a potent and selective chemical probe. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As a valued partner in your research, we are committed to providing comprehensive support that extends beyond the product itself, fostering a relationship built on trust and a shared commitment to laboratory safety.

I. Understanding the Chemical Profile of this compound

This compound is an orally bioavailable chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2][3][4] Its chemical structure consists of a pyridazine core linked to a piperazine derivative.[1] Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to its disposal is imperative, treating it as a potentially hazardous substance.

Table 1: Key Chemical and Safety Data for this compound

PropertyValueSource
Chemical Name (R)-1-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-2-methylpiperazin-1-yl)ethan-1-one[1]
CAS Number 1997321-21-7[1]
Molecular Formula C17H21N5O2[5]
Molecular Weight 327.38 g/mol [2]
Known Hazards While specific hazard data for this compound is not available, related compounds such as piperazine and pyridazine derivatives can cause skin and eye irritation.[6][7]N/A
Storage Store in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1]N/A

II. Step-by-Step Disposal Protocol

Given the lack of a specific SDS for this compound, the following disposal procedure is based on best practices for handling similar chemical compounds, such as piperazine and pyridazine derivatives.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.[8]

  • Collect all waste containing this compound (solid and liquid) in a dedicated, clearly labeled, and leak-proof hazardous waste container.[8]

  • Ensure the container is compatible with the chemical. The original product container is often a suitable choice.[8]

3. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "1997321-21-7."

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

5. Final Disposal:

  • The recommended method for the disposal of similar compounds (piperazine derivatives) is incineration at a licensed hazardous waste facility.[8]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and proper disposal.

6. Decontamination of Empty Containers:

  • Triple rinse empty this compound containers with a suitable solvent.

  • Collect the rinsate as hazardous waste and add it to your this compound waste container.[8]

  • After thorough decontamination, the container may be disposed of as regular laboratory waste, following your institution's guidelines. Puncture the container to prevent reuse.[8]

III. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

GNE064_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decontamination Container Decontamination A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect this compound Waste (Solid & Liquid) A->B C Use Designated, Labeled Hazardous Waste Container B->C D Seal Container Tightly C->D E Store in a Secure, Ventilated Area D->E F Contact EHS or Certified Waste Disposal Service E->F G Arrange for Professional Disposal (e.g., Incineration) F->G H Triple Rinse Empty Container I Collect Rinsate as Hazardous Waste H->I J Dispose of Decontaminated Container as per Institutional Policy I->J

References

Personal protective equipment for handling GNE-064

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of GNE-064, a potent and selective chemical probe. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines essential personal protective equipment (PPE) and procedural guidance based on standard best practices for handling novel research chemicals with unknown toxicological profiles. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure via inhalation, dermal contact, or accidental ingestion.[1][2] The following table summarizes the recommended PPE. For chemicals of unknown toxicity, it is prudent to adopt a higher level of precaution.[3]

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety goggles with side shields or a full-face shield.[4][5][6]Protects against splashes, aerosols, and airborne particles.[7] Safety glasses must be worn beneath a face shield.[4][5]
Body Protection Flame-resistant laboratory coat.[4]Protects skin and personal clothing from contamination.[3][7]
Hand Protection Disposable nitrile gloves (double-gloving is recommended).[5][7]Provides a barrier against direct skin contact. Gloves should be inspected before use and changed immediately if contaminated or torn.[8][9]
Foot Protection Closed-toe shoes.[4][7]Protects feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[10][11]Minimizes inhalation of any powders or aerosols.

Operational and Disposal Plans

A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key procedural steps.

GNE064_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal cluster_cleanup Post-Experiment Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Visually check for leaks or damage Log Log in Chemical Inventory Inspect->Log Record date of receipt and quantity Store Store in Designated, Ventilated Area Log->Store Follow any specific storage temperature requirements DonPPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood DonPPE->FumeHood Weigh Weigh Solid Compound FumeHood->Weigh Use anti-static weigh paper/boat Dissolve Prepare Solution Weigh->Dissolve Add solid to solvent slowly Experiment Perform Experiment Dissolve->Experiment CollectWaste Collect Waste in Labeled Container Experiment->CollectWaste Segregate waste streams if necessary Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Use appropriate cleaning agent StoreWaste Store Waste in Designated Area CollectWaste->StoreWaste Ensure container is properly sealed Dispose Dispose via Institutional Hazardous Waste Program StoreWaste->Dispose Follow all local and institutional regulations DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

This compound Safe Handling and Disposal Workflow

Procedural Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Log the compound into your chemical inventory, noting the date of receipt.[12]

  • Store this compound in a designated, well-ventilated, and secure area, away from incompatible materials.[2][13] Adhere to any specific storage temperature recommendations provided by the supplier.

Handling and Experimentation:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Before handling, don the appropriate PPE as outlined in the table above.[8]

  • When weighing the solid compound, use appropriate tools to avoid generating dust.

  • When preparing solutions, add the solid this compound to the solvent to avoid splashing.

  • After handling, decontaminate all work surfaces with an appropriate solvent.[1]

Spill Response:

  • In the event of a small spill, alert personnel in the immediate area.

  • Wearing appropriate PPE, contain and clean up the spill using an appropriate spill kit.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal:

  • All waste materials containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste.[14][15][16]

  • Collect all waste in clearly labeled, sealed, and appropriate containers.[17]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[14] Never dispose of this compound down the drain or in regular trash.[14]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.